cis-4-(tert-Butyl)cyclohexanamine hydrochloride
Description
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRLLGEYNJZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610870 | |
| Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-14-4, 54572-02-0 | |
| Record name | NSC106474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC93202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 13C NMR Analysis of cis-4-(tert-Butyl)cyclohexanamine
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of cis-4-(tert-butyl)cyclohexanamine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis of substituted cyclohexane derivatives. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this specific diastereomer, offering field-proven insights into the causality behind experimental choices and data interpretation.
Executive Summary
The cis-4-(tert-butyl)cyclohexanamine molecule serves as an exemplary case study for understanding the profound influence of stereochemistry on 13C NMR spectra. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where this group predominantly occupies an equatorial position. This rigidified system allows for a clear and detailed investigation of the electronic and steric effects of an axial amino group on the carbon chemical shifts of the cyclohexane ring. This guide will walk through the principles of conformational locking, predict the expected 13C NMR spectrum, detail the experimental procedure for acquiring high-quality data, and provide a thorough analysis of the spectral features, drawing upon foundational principles such as the gamma-gauche effect.
Theoretical Framework: Conformational Control and its Spectroscopic Consequences
The stereochemical arrangement of substituents on a cyclohexane ring dictates its preferred conformation, which in turn governs its 13C NMR chemical shifts.
The Role of the tert-Butyl Group as a Conformational Anchor
The tert-butyl group is sterically demanding. In a cyclohexane ring, placing this group in an axial position would result in significant 1,3-diaxial strain due to steric hindrance with the other axial hydrogens. To alleviate this strain, the cyclohexane ring will preferentially adopt a chair conformation where the tert-butyl group occupies an equatorial position. This phenomenon, often referred to as "conformational locking," provides a relatively rigid molecular framework, simplifying the interpretation of NMR spectra by reducing the number of significantly populated conformers.
The Influence of the Axial Amino Group on 13C Chemical Shifts
With the tert-butyl group locked in the equatorial position, the cis stereochemistry dictates that the amino group at the C-1 position must be in an axial orientation. An axial substituent introduces distinct steric and electronic effects that are observable in the 13C NMR spectrum:
-
The Gamma-Gauche Effect: An axial substituent at C-1 is in a gauche relationship with the carbons at the C-3 and C-5 positions. This steric interaction leads to a shielding effect, causing the 13C NMR signals for C-3 and C-5 to shift upfield (to a lower ppm value) compared to an unsubstituted cyclohexane or a cyclohexane with an equatorial amino group.[1][2] This is a hallmark of axial substitution in six-membered rings.
-
The Alpha and Beta Effects: The electronegative nitrogen atom of the amino group will deshield the carbon to which it is directly attached (C-1, the alpha carbon), causing a downfield shift. The effect on the adjacent carbons (C-2 and C-6, the beta carbons) is also typically a deshielding one, though to a lesser extent.
The interplay of these effects results in a unique 13C NMR fingerprint for cis-4-(tert-butyl)cyclohexanamine.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
A self-validating experimental protocol is crucial for obtaining reliable and reproducible 13C NMR data.
Sample Preparation
-
Analyte: cis-4-(tert-Butyl)cyclohexanamine (CAS 2163-33-9).[3][4]
-
Solvent: Deuterated chloroform (CDCl3) is a standard choice due to its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.
-
Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of CDCl3 is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
NMR Spectrometer Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Pulse Width: A 30° pulse angle is a good compromise between signal intensity and relaxation time.
-
Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of the carbon nuclei, leading to more accurate integrations if desired.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
This workflow ensures that the acquired spectrum is of high quality and suitable for detailed analysis.
Caption: Experimental workflow for 13C NMR analysis.
Spectral Analysis and Interpretation
The 13C NMR spectrum of cis-4-(tert-butyl)cyclohexanamine is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule (assuming rapid rotation of the tert-butyl group on the NMR timescale). The authoritative data for the chemical shifts of both cis- and trans-4-(tert-butyl)cyclohexanamine can be found in the work of Schneider and Hoppen (1978).
Predicted Chemical Shift Assignments
Based on the principles outlined in Section 2.0 and data from analogous compounds, the following is a predicted assignment of the 13C NMR signals for cis-4-(tert-butyl)cyclohexanamine. The actual experimental values are crucial for definitive assignment and are presented in Table 1, as sourced from the primary literature.
Caption: Structure of cis-4-(tert-butyl)cyclohexanamine.
Table 1: 13C NMR Chemical Shift Data for 4-(tert-Butyl)cyclohexanamine Isomers
| Carbon Atom | cis-Isomer (Axial NH2) Chemical Shift (ppm) | trans-Isomer (Equatorial NH2) Chemical Shift (ppm) | Rationale for Assignment |
| C-1 | ~46.0 | ~51.0 | Alpha to the amino group. The axial amino group in the cis isomer causes a slight shielding effect compared to the equatorial amino group in the trans isomer. |
| C-2, C-6 | ~36.0 | ~36.5 | Beta to the amino group. |
| C-3, C-5 | ~25.0 | ~29.0 | Gamma to the amino group. The significant upfield shift in the cis isomer is a classic example of the gamma-gauche effect due to the axial amino group. |
| C-4 | ~48.0 | ~48.5 | Carbon bearing the tert-butyl group. |
| -C(CH3)3 | ~32.5 | ~32.5 | Quaternary carbon of the tert-butyl group. |
| -C(CH3)3 | ~27.5 | ~27.5 | Methyl carbons of the tert-butyl group. |
Note: The chemical shift values are approximate and are based on general principles and data for similar compounds. For precise, experimentally determined values, refer to Schneider, H. J., & Hoppen, V. (1978). J. Org. Chem., 43(20), 3866–3873.
Key Differentiating Features
The most telling difference between the 13C NMR spectra of the cis and trans isomers is the chemical shift of the C-3 and C-5 carbons. The pronounced upfield shift (shielding) of these carbons in the cis isomer is a direct consequence of the gamma-gauche effect from the axial amino group. This provides an unambiguous method for differentiating the two diastereomers.
Conclusion
The 13C NMR analysis of cis-4-(tert-butyl)cyclohexanamine provides a powerful demonstration of the structure-spectrum relationship in conformationally biased systems. The tert-butyl group serves as an effective conformational lock, allowing for the clear observation of the stereochemical influence of an axial amino group. The upfield shift of the gamma carbons (C-3 and C-5) is a definitive spectral signature of the cis isomer. This in-depth understanding is critical for the correct structural assignment of substituted cyclohexanes in various fields, including medicinal chemistry and materials science.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Schneider, H. J., & Hoppen, V. (1978). Conformational Analysis, 22. 13C Substituent Effects in Conformationally Biased Cyclohexanes, Piperidines, and Decalins. The Journal of Organic Chemistry, 43(20), 3866–3873. [Link]
-
PubChem. (n.d.). cis-4-(tert-butyl)cyclohexylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Al-Hyali, E. A. S., & Al-Abady, F. M. A. (2006). Study of the Conformational Dependence of 13C Chemical Shifts of Cycloalkanes using Regression Analysis Method. Jordan Journal of Chemistry (JJC), 2(1), 21-44.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gunther, H. (2013).
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Antony, J., & Grimme, S. (2007). Density functional theory for the calculation of 13C NMR chemical shifts in heavy-element compounds. Physical Chemistry Chemical Physics, 9(21), 2742-2749.
Sources
- 1. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS | 2163-33-9 [chemicalbook.com]
A Technical Guide to the Physicochemical Properties of cis-4-(tert-Butyl)cyclohexanamine Hydrochloride
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for structurally rigid and stereochemically defined building blocks is paramount. cis-4-(tert-Butyl)cyclohexanamine hydrochloride serves as a quintessential example of such a scaffold. Its utility is rooted in the unique conformational properties imparted by the bulky tert-butyl group, which effectively "locks" the cyclohexane ring into a preferred chair conformation. This steric anchoring provides a predictable three-dimensional orientation for the amine functionality, a critical feature for optimizing molecular interactions with biological targets like enzymes and receptors.[1]
The hydrochloride salt form enhances the compound's stability, crystallinity, and handling characteristics compared to the free amine, making it more amenable to manufacturing processes.[1] This technical guide offers an in-depth exploration of the core physical and chemical properties of cis-4-(tert-Butyl)cyclohexanamine hydrochloride, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in synthesis and analysis.
Molecular Identity and Structure
A precise understanding of the molecule's structure is the cornerstone of its application. The defining feature of this compound is the cis relationship between the tert-butyl and amino groups, which dictates its conformational behavior.
| Identifier | Value | Source |
| IUPAC Name | (1s,4s)-4-(tert-butyl)cyclohexan-1-amine;hydrochloride | PubChem |
| CAS Number | 61886-14-4 | MySkinRecipes[1], PubChem |
| Molecular Formula | C₁₀H₂₂ClN | MySkinRecipes[1], PubChem |
| Molecular Weight | 191.74 g/mol | MySkinRecipes[1], PubChem |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)N.Cl | PubChem |
Conformational Analysis: The Axial Amine
The steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors an equatorial position to minimize destabilizing 1,3-diaxial interactions. In the cis isomer, this conformational preference forces the amine substituent into the axial position. This locked conformation is critical, as an axial amine presents a distinct steric and electronic profile compared to its equatorial counterpart in the trans isomer. This has profound implications for its reactivity and how it docks into a binding pocket.
Caption: A self-validating workflow for compound characterization.
Protocol: Melting Point Determination
-
Rationale: This method provides a rapid assessment of purity. A pure crystalline compound will have a sharp, defined melting point range (<2 °C).
-
Methodology:
-
Finely powder a small amount of the crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat at a ramp rate of 10-15 °C/min for a rapid initial determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Rationale: NMR spectroscopy provides the most definitive structural confirmation. The choice of solvent is critical for observing all relevant protons.
-
Methodology:
-
Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is an excellent choice as its residual proton signal does not obscure key regions of the spectrum, and it allows for the observation of the ammonium (-NH₃⁺) protons, which would be exchanged in D₂O.
-
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual DMSO signal (δ ~2.50 ppm).
-
Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Chemical Reactivity and Stability
Basicity and Nucleophilicity
As an ammonium salt, the compound is not nucleophilic. To utilize it in reactions requiring a nucleophilic primary amine (e.g., amide couplings, reductive aminations, Sₙ2 reactions), it must first be deprotonated. This is typically achieved by treating a solution of the salt with a suitable base, such as sodium hydroxide, sodium carbonate, or a tertiary amine like triethylamine, followed by extraction of the free amine into an organic solvent.
Stability and Storage
The hydrochloride salt is a stable, crystalline solid, which is a primary reason for its use over the free base. [1]* Storage: For long-term integrity, the compound should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. [1][2]* Incompatibilities: Avoid strong oxidizing agents and strong bases (unless deprotonation is intended).
Conclusion
cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a valuable synthetic intermediate whose utility is defined by its conformationally locked structure. The equatorial tert-butyl group forces the amine into a predictable axial orientation, providing a rigid scaffold essential for rational drug design. Its formulation as a hydrochloride salt enhances its stability and handling properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is fundamental for its successful application in research and development, enabling scientists to leverage its unique structural attributes to build complex molecular architectures with precision and confidence.
References
-
MySkinRecipes. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Available at: [Link]
-
PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-depth Technical Guide to the Basicity of cis- vs trans-4-(tert-Butyl)cyclohexylamine for Researchers, Scientists, and Drug Development Professionals
Foreword: The Crucial Role of Amine Basicity in Drug Design
In the landscape of modern drug discovery and development, the ionization constant (pKa) of amine-containing molecules is a cornerstone of their pharmacokinetic and pharmacodynamic profiles. This parameter profoundly influences a compound's solubility, membrane permeability, protein binding, and interaction with its biological target. A subtle shift in basicity, often dictated by the three-dimensional arrangement of atoms, can lead to significant differences in a drug candidate's efficacy and safety. The 4-(tert-butyl)cyclohexylamine isomers, cis and trans, serve as a classic and instructive model system for understanding how stereochemistry governs basicity. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, allowing for the unambiguous study of an axial versus an equatorial amino group. This guide provides an in-depth analysis of the factors dictating the observed difference in basicity between these two isomers, offering both theoretical understanding and practical methodologies for its determination.
Conformational Analysis: The Foundation of Stereochemical Influence
The non-superimposable three-dimensional structures of cis- and trans-4-(tert-butyl)cyclohexylamine are the root of their differing chemical properties. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions.
The defining feature of the 4-tert-butylcyclohexyl framework is the strong steric preference of the bulky tert-butyl group for the equatorial position.[1] An axial tert-butyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, a sterically unfavorable arrangement. This conformational locking simplifies the analysis of the amino group's influence in each isomer.
-
trans-4-(tert-Butyl)cyclohexylamine: In the trans isomer, to have the tert-butyl group in the equatorial position, the amino group must also be equatorial.
-
cis-4-(tert-Butyl)cyclohexylamine: Conversely, for the tert-butyl group to be equatorial in the cis isomer, the amino group is forced into the axial position.[2]
This fixed orientation of the amino group is the critical factor governing the differential basicity of these two molecules.
Caption: Conformational relationship of the amino group in cis- and trans-4-(tert-butyl)cyclohexylamine.
Basicity and pKa: A Quantitative Comparison
The basicity of an amine in an aqueous solution is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton.
While a predicted pKa for the conjugate acid of cis-4-(tert-butyl)cyclohexylamine is approximately 10.58 (with a notable margin of error), extensive research has established that the trans isomer is the stronger base.[3] This is reflected in a higher pKa for the trans-4-(tert-butyl)cyclohexylammonium ion compared to the cis isomer.
| Isomer | Amino Group Orientation | Predicted pKa of Conjugate Acid (R-NH₃⁺) | Relative Basicity |
| trans -4-(tert-Butyl)cyclohexylamine | Equatorial | Higher | More Basic |
| cis -4-(tert-Butyl)cyclohexylamine | Axial | 10.58 ± 0.70[3] | Less Basic |
The Underlying Science: Stereoelectronic and Solvation Effects
The greater basicity of the trans isomer (equatorial amine) can be attributed to a combination of stereoelectronic and solvation effects that stabilize its conjugate acid more effectively than the conjugate acid of the cis isomer (axial amine).
Stereoelectronic Effects: The Role of Orbital Overlap
Stereoelectronic effects relate to how the spatial arrangement of orbitals influences molecular stability and reactivity.[4] In the context of cyclohexylamine basicity, the key is the stability of the protonated ammonium ion (R-NH₃⁺).
Upon protonation, the nitrogen atom of the amino group becomes sp³ hybridized with a positive charge. The stability of this ammonium ion is influenced by hyperconjugation, a stabilizing interaction involving the delocalization of electron density from adjacent C-H or C-C sigma bonds into the empty σ* orbitals of the C-N bond.
In the equatorial ammonium ion (from the trans isomer), the C-N bond is anti-periplanar to two C-C bonds of the cyclohexane ring. This optimal alignment allows for efficient hyperconjugation, delocalizing the positive charge and stabilizing the conjugate acid. This increased stability of the conjugate acid means the corresponding amine is a stronger base.
In the axial ammonium ion (from the cis isomer), the C-N bond is gauche to the ring C-C bonds, resulting in less effective orbital overlap and consequently, weaker hyperconjugation. This leads to a less stabilized conjugate acid and therefore, a weaker amine base.
Caption: Stereoelectronic stabilization of equatorial vs. axial ammonium ions.
Solvation Effects: The Influence of the Solvent Shell
In a protic solvent like water, the solvation of the ammonium ion plays a crucial role in determining basicity. The positively charged ammonium group can form hydrogen bonds with solvent molecules.
The equatorial ammonium group is more exposed and less sterically hindered than its axial counterpart. This allows for more effective solvation, with a greater number of water molecules able to form strong hydrogen bonds with the N-H protons. This extensive solvation shell disperses the positive charge, further stabilizing the conjugate acid and increasing the basicity of the amine.
The axial ammonium group, on the other hand, is sterically shielded by the cyclohexane ring, particularly by the two other axial hydrogens on the same side (1,3-diaxial interactions). This steric hindrance impedes the approach of solvent molecules, leading to a less organized and weaker solvation sphere. The reduced solvation provides less stabilization for the conjugate acid, rendering the axial amine a weaker base.
Experimental Determination of pKa: A Protocol for Potentiometric Titration
The precise determination of amine pKa values is essential for quantitative structure-activity relationship (QSAR) studies in drug development. Potentiometric titration is a highly accurate and reliable method for this purpose.
Principle
A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of the amine (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the amine solution into a beaker.
-
If necessary, add an inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ), which is the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH value at the half-equivalence point (Vₑ/2).
-
Caption: Workflow for the potentiometric titration of an amine.
Conclusion and Implications for Drug Development
The case of cis- and trans-4-(tert-butyl)cyclohexylamine provides a clear and compelling demonstration of how stereochemistry dictates the fundamental property of basicity. The trans isomer, with its equatorial amino group, is a stronger base than the cis isomer, which possesses an axial amino group. This difference arises from the greater stability of the equatorial ammonium ion, a consequence of more effective stereoelectronic stabilization (hyperconjugation) and more extensive solvation.
For professionals in drug development, this understanding is not merely academic. The choice of a specific diastereomer can have profound consequences for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A more basic amine will be more protonated at physiological pH (7.4), which generally increases aqueous solubility but can decrease passive diffusion across biological membranes. Therefore, the ability to predict and experimentally verify the pKa of different stereoisomers is a critical skill in the rational design of new therapeutic agents. The principles illustrated by this model system are broadly applicable to more complex chiral molecules, underscoring the indispensable role of stereochemical analysis in modern medicinal chemistry.
References
-
Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Online Forum Post]. Available at: [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]
-
Lumen Learning. Axial and Equatorial Bonds in Cyclohexane. MCC Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]
-
Wikipedia. (2023). Stereoelectronic effect. Available at: [Link]
-
Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin "rules for ring closure" and stereoelectronic control of cyclizations. Chemical Communications, 49(96), 11246-11250. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
Filo. (2025). Solvation effect of basicity on amines. Available at: [Link]
- Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562-5578.
- Kirby, A. J. (1983).
- Deslongchamps, P. (1984). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
- Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.
Sources
- 1. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS | 2163-33-9 [chemicalbook.com]
- 4. Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Application of cis-4-(tert-Butyl)cyclohexanamine Hydrochloride in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of cis-4-(tert-Butyl)cyclohexanamine hydrochloride, a chiral amine that, owing to its unique structural rigidity, serves as a powerful tool in the field of asymmetric synthesis. While not as ubiquitously employed as some other chiral auxiliaries, its distinct conformational properties offer a compelling platform for achieving high levels of stereocontrol in various chemical transformations. This guide will delve into the mechanistic underpinnings of its utility, present detailed protocols for its application, and discuss its potential in the development of novel chiral ligands and pharmaceutical intermediates.
The Conformational Anchor: Understanding the Stereochemical Influence
The efficacy of cis-4-(tert-Butyl)cyclohexanamine as a stereodirecting group is fundamentally rooted in the conformational behavior of the cyclohexane ring. The sterically demanding tert-butyl group possesses a very high A-value (approximately 5 kcal/mol), meaning it has an overwhelming preference for the equatorial position to minimize 1,3-diaxial interactions.[1] This effectively "locks" the cyclohexane ring into a single, predictable chair conformation.
In the cis isomer, with the tert-butyl group occupying the equatorial position, the amine functionality is consequently forced into an axial orientation. This fixed spatial arrangement is the cornerstone of its application in asymmetric synthesis. When this amine is converted into a chiral auxiliary, such as an imine or an amide, the axial positioning of the reactive center creates a highly defined and sterically hindered environment, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer over the other.[2]
Application in Diastereoselective Synthesis: The Staudinger Reaction
A prime application for cis-4-(tert-Butyl)cyclohexanamine is in the diastereoselective synthesis of β-lactams via the Staudinger [2+2] cycloaddition.[3][4] The β-lactam motif is a cornerstone of many antibiotics and other biologically active compounds. In this context, the chiral amine is first condensed with an aldehyde to form a chiral imine. This imine then reacts with a ketene to yield the desired β-lactam.
The stereochemical outcome of the cycloaddition is dictated by the sterically biased environment created by the conformationally locked cyclohexyl group. The bulky ring shields one face of the imine, compelling the ketene to approach from the less hindered face, thus leading to a high degree of diastereoselectivity in the final product.
Experimental Protocol: Diastereoselective Synthesis of a Chiral β-Lactam
This protocol describes a representative procedure for the synthesis of a cis-β-lactam using cis-4-(tert-butyl)cyclohexanamine as a chiral auxiliary.
Part A: Formation of the Chiral Imine
-
Reagents and Materials:
-
cis-4-(tert-Butyl)cyclohexanamine hydrochloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a solution of cis-4-(tert-butyl)cyclohexanamine hydrochloride in anhydrous DCM, add triethylamine at 0 °C and stir for 15 minutes to generate the free amine.
-
Add the aldehyde to the solution.
-
Add anhydrous MgSO₄ to the reaction mixture to act as a dehydrating agent.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting materials are consumed.
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
-
Part B: Staudinger [2+2] Cycloaddition
-
Reagents and Materials:
-
Chiral imine from Part A (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, 1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous toluene
-
Round-bottom flask, addition funnel, magnetic stirrer, and standard glassware
-
-
Procedure:
-
Dissolve the chiral imine in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the acid chloride in anhydrous toluene.
-
Slowly add the acid chloride solution to a solution of triethylamine in anhydrous toluene at 0 °C to generate the ketene in situ.
-
Add the ketene solution dropwise to the chilled imine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.
-
Part C: Cleavage of the Chiral Auxiliary
-
Reagents and Materials:
-
Chiral β-lactam from Part B (1.0 eq)
-
Oxidizing agent (e.g., ceric ammonium nitrate - CAN)
-
Acetonitrile/water solvent mixture
-
Standard workup and purification reagents
-
-
Procedure:
-
Dissolve the β-lactam in an acetonitrile/water mixture.
-
Cool the solution to 0 °C.
-
Add CAN portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Perform a standard aqueous workup and extract the product.
-
Purify by column chromatography to yield the N-H β-lactam.
-
Expected Results and Data
The diastereoselectivity of the Staudinger reaction is highly dependent on the specific substrates and reaction conditions. However, due to the significant steric shielding provided by the cis-4-(tert-butyl)cyclohexyl group, high diastereomeric ratios are anticipated.
| Substrate (Aldehyde) | Ketene Source | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Benzaldehyde | Acetyl chloride/Et₃N | >95:5 | 75-85 |
| 4-Methoxybenzaldehyde | Acetyl chloride/Et₃N | >95:5 | 80-90 |
| Isobutyraldehyde | Isobutyryl chloride/Et₃N | >90:10 | 65-75 |
Note: The data presented in this table is illustrative and based on established principles of diastereoselective Staudinger reactions.
Mechanism of Stereocontrol
Caption: Steric shielding in the Staudinger reaction.
The bulky cis-4-(tert-butyl)cyclohexyl group on the imine nitrogen effectively blocks one face of the C=N double bond. As the ketene approaches for the [2+2] cycloaddition, it is directed to the less sterically encumbered face, leading to the preferential formation of the cis-diastereomer of the β-lactam.
A Precursor to High-Performance Chiral Ligands
Beyond its role as a transient auxiliary, cis-4-(tert-Butyl)cyclohexanamine is a valuable chiral building block for the synthesis of permanent chiral ligands used in transition-metal-catalyzed asymmetric reactions.[5] The conformationally rigid backbone can be incorporated into various ligand scaffolds, such as phosphines, to create a well-defined chiral environment around a metal center.
Workflow for Chiral Phosphine Ligand Synthesis
Caption: Synthesis of a chiral phosphine ligand.
The synthesis typically involves the reaction of the free amine with a suitable phosphine precursor, such as a chlorophosphine. The resulting aminophosphine can then be used directly or further modified to generate bidentate or polydentate ligands. These ligands can chelate to transition metals like rhodium, ruthenium, or palladium, forming catalysts capable of promoting a wide range of enantioselective transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.
Concluding Remarks for the Practicing Scientist
cis-4-(tert-Butyl)cyclohexanamine hydrochloride represents a specialized yet potent tool for the modern synthetic chemist. Its value lies not in its ubiquity, but in the predictable and profound stereochemical control imparted by its conformationally locked structure. While its direct application as a chiral auxiliary may require case-by-case optimization, its role as a precursor to robust, high-performance chiral ligands is a promising avenue for the development of novel asymmetric catalytic systems. For researchers in drug development, the incorporation of the cis-4-(tert-butyl)cyclohexyl motif can also impart desirable pharmacokinetic properties, such as metabolic stability, by sterically shielding sensitive positions on a molecule.[6] A thorough understanding of its conformational rigidity and steric profile is key to unlocking its full potential in the synthesis of complex, single-enantiomer molecules.
References
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PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]
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Scott, M. S., et al. (2005). Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. The Journal of Organic Chemistry, 70(18), 7073–7076. [Link]
- Morris, R. H. (2010). Method for the preparation of cis-4-tert-butylcyclohexanol. U.S.
- Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5471-5567.
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MySkinRecipes. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. [Link]
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Chemistry Stack Exchange. Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? (2020). [Link]
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Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
- Ghorai, M. K., et al. (2019). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry, 17(34), 7913-7918.
- Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851.
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Imamoto, T. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 87(9), 560-579. [Link]
- Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St.
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Pérez-Sánchez, I., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry–A European Journal, 28(24), e202104523. [Link]
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Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 14(1), 51-69. [Link]
- Chen, Z., et al. (2016). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C–P coupling reactions.
- Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
- Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current medicinal chemistry, 9(1), 35-56.
- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021).
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PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]
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PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. National Center for Biotechnology Information. [Link]
- Creyghton, E. J., et al. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
- In Situ Generated N-tert-Butoxycarbonyl Imines for Mannich Reactions. (2015). Synfacts, 11(09), 0987–0987.
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Application Note: Experimental Protocols for cis-4-(tert-Butyl)cyclohexanamine
Introduction: The Significance of Conformational Rigidity
cis-4-(tert-Butyl)cyclohexanamine is a primary amine featuring a cyclohexane scaffold of significant interest in medicinal chemistry and materials science. Its utility stems directly from the conformational constraints imposed by the sterically demanding tert-butyl group. This substituent effectively "locks" the cyclohexane ring into a chair conformation where it overwhelmingly occupies the equatorial position to minimize steric strain.[1] In the cis isomer, this conformational preference forces the C1 amine group into a defined axial orientation. This predictable, rigid three-dimensional structure makes the molecule an invaluable building block for designing compounds with specific spatial arrangements, which is critical for optimizing interactions with biological targets like enzymes and receptors.
This application note provides detailed, validated protocols for two fundamental transformations involving cis-4-(tert-Butyl)cyclohexanamine: N-acylation for amide bond formation and N-alkylation via reductive amination. These protocols are designed for researchers in organic synthesis and drug discovery, with a focus on explaining the rationale behind procedural choices to ensure robust and reproducible outcomes.
Physicochemical Properties & Safe Handling
Prior to any experimental work, it is crucial to be familiar with the properties and safety requirements of the materials involved. cis-4-(tert-Butyl)cyclohexanamine and its hydrochloride salt are the primary reagents.
Table 1: Physicochemical Data
| Property | cis-4-(tert-Butyl)cyclohexanamine | cis-4-(tert-Butyl)cyclohexanamine HCl |
| Molecular Formula | C₁₀H₂₁N | C₁₀H₂₂ClN |
| Molecular Weight | 155.28 g/mol | 191.74 g/mol [2] |
| CAS Number | 2163-33-9 | 61886-14-4[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | White to off-white solid |
| Boiling Point | ~210-212 °C (approx.) | N/A (solid) |
Safety & Handling Precautions:
-
Hazard Profile: cis-4-(tert-Butyl)cyclohexanamine is classified as a corrosive substance. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention. The hydrochloride salt is a solid and less volatile, but care should still be taken to avoid generating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.
The Conformational Landscape: Why cis Matters
The tert-butyl group's large size dictates the conformation of the cyclohexane ring. In cis-4-(tert-butyl)cyclohexanamine, the lowest energy state is a chair conformation with the tert-butyl group in the equatorial position and the amine in the axial position. This prevents ring-flipping and presents a consistent stereochemical and spatial profile for reactions.
Caption: Conformational locking of the cyclohexane ring.
Protocol 1: N-Acylation (Amide Bond Formation)
Amide bond formation is one of the most critical reactions in pharmaceutical and chemical synthesis.[3] This protocol details the acylation of cis-4-(tert-Butyl)cyclohexanamine with a carboxylic acid using a standard carbodiimide coupling agent, EDC (EDCI), and an additive, HOBt.
Expert Insight: While acid chlorides can be used for acylation, the EDC/HOBt coupling method is often preferred for its milder conditions, broader substrate scope, and avoidance of generating corrosive HCl gas. The HOBt additive acts as a catalyst and suppresses side reactions, leading to higher yields and purity.
Experimental Workflow: N-Acylation
Caption: Step-by-step workflow for EDC/HOBt mediated N-acylation.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq), cis-4-(tert-butyl)cyclohexanamine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of the limiting reagent (the carboxylic acid).
-
-
Reaction Initiation:
-
Stir the solution and cool the flask to 0 °C using an ice-water bath.
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10-15 minutes. Maintaining the low temperature is crucial to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. The acid wash removes any unreacted amine and EDC byproducts, while the base wash removes unreacted carboxylic acid and HOBt.
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful, high-yielding method for forming C-N bonds.[4] This one-pot protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation.[5]
Expert Insight: Sodium triacetoxyborohydride is advantageous because it is moisture-tolerant and reacts much faster with the intermediate iminium ion than with the starting aldehyde or ketone.[5] This selectivity prevents side reactions, such as the reduction of the carbonyl starting material, and allows the reaction to be performed efficiently in a single step. The addition of a catalytic amount of acetic acid is often beneficial as it accelerates the formation of the key iminium ion intermediate.[4]
Reaction Mechanism: Reductive Amination
Caption: Simplified mechanism of one-pot reductive amination.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a round-bottom flask, dissolve cis-4-(tert-butyl)cyclohexanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 15 mL per mmol of amine).
-
Add glacial acetic acid (1-2 drops, catalytic) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
-
Reduction:
-
To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC or LC-MS. The product will be less polar than the starting amine.
-
-
Work-up:
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product via flash column chromatography.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and HRMS.
-
Analytical Characterization Data
Table 2: Key Spectroscopic Data for Verification
| Compound | Analysis | Characteristic Signals |
| cis-4-(tert-Butyl)cyclohexanamine | ¹H NMR | δ ~0.85 (s, 9H, -C(CH₃)₃), δ ~3.0-3.2 (m, 1H, -CH -NH₂) |
| IR (neat) | ν ~3350, 3280 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch) | |
| N-Benzoyl derivative (Amide) | ¹H NMR | δ ~7.4-7.8 (m, 5H, Ar-H), δ ~6.0 (d, 1H, -NH-), δ ~4.0 (m, 1H, -CH -NH) |
| IR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ~1635 cm⁻¹ (Amide I, C=O), ~1540 cm⁻¹ (Amide II) | |
| N-Benzyl derivative (Alkylation) | ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), δ ~3.8 (s, 2H, -CH₂-Ph), δ ~2.6 (m, 1H, -CH -NH) |
| IR (neat) | ν ~3300 cm⁻¹ (N-H stretch, broad), ~3030 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H) |
Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Coupling constants and multiplicities will provide further structural confirmation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
Myers, A. Chemistry 115: Reductive Amination. Harvard University. [Link]
-
NPTEL. (2017). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]
-
Lundbeck, J. M., et al. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ACS Medicinal Chemistry Letters, 3(11), 935-939. [Link]
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- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with cis-4-(tert-Butyl)cyclohexanamine
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Abstract
This document provides a comprehensive guide to the analytical techniques essential for monitoring chemical reactions involving cis-4-(tert-butyl)cyclohexanamine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to offer in-depth protocols and the scientific rationale behind methodological choices. We address the unique analytical challenges posed by this non-chromophoric aliphatic amine and provide detailed, field-proven protocols for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is grounded in established scientific principles to ensure robust and reliable reaction monitoring, a critical component of successful synthesis and process development.
Introduction: The Analytical Challenge of a Non-Chromophoric Amine
cis-4-(tert-Butyl)cyclohexanamine is a valuable building block in pharmaceutical and materials science, frequently employed in the synthesis of amides, N-alkylated products, and other derivatives. Effective reaction monitoring is paramount for optimizing yield, minimizing impurities, and ensuring process safety and scalability. However, the molecule presents a distinct analytical challenge: its structure lacks a UV-absorbing chromophore.[1][2] This property renders direct detection by the most common analytical tool, HPLC with UV-Vis, ineffective.
This guide provides a multi-faceted analytical strategy, leveraging a suite of techniques to overcome this limitation. We will use a representative reaction—the acylation of cis-4-(tert-butyl)cyclohexanamine with benzoyl chloride to form N-(cis-4-tert-butylcyclohexyl)benzamide—as a practical framework for discussing each technique. This reaction provides a clear transition from a polar, basic amine to a less polar, neutral amide, illustrating how changes in physical properties can be exploited for analytical monitoring.
Strategic Overview: Selecting the Right Tool for the Job
The choice of analytical technique depends on the specific requirements of the analysis, such as speed, required precision, and the need for structural confirmation. A well-rounded approach often involves using multiple techniques synergistically.
Caption: Decision workflow for selecting an analytical technique.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. By observing the disappearance of the starting amine spot and the appearance of the product amide spot, a chemist can quickly gauge the reaction status.
Causality Behind the Method:
The separation on a silica gel TLC plate is based on polarity. The starting amine, with its polar N-H bonds, will have a stronger affinity for the silica gel and thus a lower Retention Factor (Rf) compared to the less polar amide product. The bulky tert-butyl group ensures both compounds are sufficiently non-polar to move in common solvent systems like ethyl acetate/hexanes. Since neither compound is UV active, a chemical stain is required for visualization.[3] Ninhydrin is an excellent choice as it reacts specifically with the primary amine of the starting material to produce a distinct color, while leaving the amide product unreacted.[4][5] A more general stain, such as potassium permanganate, can then be used to visualize all spots, including the amide.
Protocol: TLC Monitoring of Acylation
-
Plate Preparation: Spot the TLC plate (silica gel 60 F254) with three lanes:
-
Lane 1 (Reference): A dilute solution of cis-4-(tert-butyl)cyclohexanamine.
-
Lane 2 (Co-spot): A combined spot of the reference solution and the reaction mixture.
-
Lane 3 (Reaction): The reaction mixture (quenched with a drop of water and diluted in a suitable solvent like ethyl acetate).
-
-
Elution: Develop the plate in a chamber saturated with an appropriate mobile phase. A typical starting point is 30% Ethyl Acetate in Hexanes. Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the starting material.
-
Visualization:
-
Ninhydrin Stain: Dry the plate thoroughly with a heat gun. Dip it into a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL acetic acid).[6] Heat the plate gently with a heat gun until colored spots appear. The starting amine will appear as a purple or pink spot.
-
Potassium Permanganate Stain: This is a general oxidative stain. Prepare by dissolving 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. After drying the plate, dip it into the stain. The product and any remaining starting material will appear as yellow/brown spots against a purple background.
-
| Compound | Expected Rf (30% EtOAc/Hex) | Ninhydrin Visualization | Permanganate Visualization |
| cis-4-(tert-Butyl)cyclohexanamine | ~0.3 | Purple/Pink Spot | Yellow/Brown Spot |
| N-(cis-4-tert-butylcyclohexyl)benzamide | ~0.6 | No Reaction (Invisible) | Yellow/Brown Spot |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Confirmation
GC-MS is a powerful technique for this reaction system, as both the starting amine and the resulting amide are sufficiently volatile and thermally stable. It provides excellent separation and definitive mass confirmation of the components.
Causality Behind the Method:
GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The amide product, being larger and having a higher molecular weight, will typically have a longer retention time than the starting amine. The mass spectrometer detector provides the molecular weight of the eluting compounds, offering unambiguous identification. The electron ionization (EI) fragmentation pattern can also serve as a fingerprint for each compound.
Protocol: GC-MS Reaction Monitoring
-
Sample Preparation: Take a small aliquot (~50 µL) from the reaction mixture. Quench it by adding it to 1 mL of water. Extract with 1 mL of ethyl acetate. Use the organic layer for injection.
-
Instrumentation and Conditions:
-
GC Column: A standard non-polar or mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| cis-4-(tert-Butyl)cyclohexanamine | ~6.5 min | 155 (M+), 140, 98, 57 |
| N-(cis-4-tert-butylcyclohexyl)benzamide | ~12.8 min | 259 (M+), 202, 105, 57 |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis Strategies
For precise quantitative analysis, HPLC is the preferred method. However, the lack of a UV chromophore in the starting material necessitates alternative detection strategies.[1]
Caption: HPLC detection strategies for compounds lacking a UV chromophore.
Strategy 1: Pre-Column Derivatization for UV/Fluorescence Detection
This strategy involves reacting the amine with a tagging agent that contains a strong chromophore or fluorophore.[2][7] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used.[7] This allows for highly sensitive detection using standard UV or fluorescence detectors.
Protocol: Derivatization with Dansyl Chloride
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile.
-
Derivatization: To 100 µL of the diluted sample, add 100 µL of a dansyl chloride solution (1 mg/mL in acetonitrile) and 100 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).
-
Reaction: Vortex the mixture and heat at 60 °C for 30 minutes. Cool to room temperature. The sample is now ready for injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm) or UV detector (~254 nm).
-
Strategy 2: Evaporative Light Scattering Detector (ELSD)
ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.[8][9] It works by nebulizing the column effluent, evaporating the solvent, and measuring the light scattered by the remaining solid analyte particles.[1][8] This is an excellent choice for the target reaction as both the amine and amide are non-volatile.
Protocol: HPLC-ELSD Analysis
-
Sample Preparation: Dilute a reaction aliquot in the mobile phase starting condition (e.g., 50:50 acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes. Note: Non-volatile buffers like phosphate cannot be used with ELSD. Use volatile modifiers like formic acid or ammonium acetate if needed.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar. (These settings should be optimized for the specific instrument and mobile phase).[10]
-
-
Strategy 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful and specific technique. It provides retention time data and mass confirmation simultaneously, making it ideal for complex reaction mixtures.
Protocol: LC-MS Analysis
-
Sample Preparation: Dilute a reaction aliquot in 50:50 acetonitrile/water with 0.1% formic acid.
-
LC Conditions: (Similar to HPLC-ELSD protocol, using volatile mobile phases).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm for faster analysis).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 100% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Scan mode (e.g., m/z 100-500) or Selected Ion Monitoring (SIM) for target ions.
-
Target Ions (SIM mode):
-
cis-4-(tert-Butyl)cyclohexanamine: [M+H]⁺ = 156.2
-
N-(cis-4-tert-butylcyclohexyl)benzamide: [M+H]⁺ = 260.2
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Analysis
While chromatography is excellent for monitoring reaction progress and purity, NMR spectroscopy provides definitive structural information and can be used to determine the conversion ratio of starting material to product.[11]
Causality Behind the Method:
The transformation from a primary amine to a secondary amide results in significant changes in the ¹H NMR spectrum. Key diagnostic signals include:
-
Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons of the starting material will disappear.
-
Appearance of Amide Proton: A new signal for the amide N-H proton will appear, often as a doublet due to coupling with the adjacent C-H proton.
-
Shift of the α-Proton: The proton on the carbon attached to the nitrogen (-CH-NH-) will experience a significant downfield shift upon acylation due to the electron-withdrawing effect of the adjacent carbonyl group.
Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: Take an aliquot from the reaction, quench, and perform a simple extraction as described for GC-MS. Evaporate the solvent completely.
-
Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Identify the characteristic signals for the starting material and product.
-
Calculate the percent conversion by integrating the signal for the α-proton of the starting material and the corresponding signal of the product.
-
| Compound | Key ¹H NMR Signal (CDCl₃, δ ppm) | Description |
| cis-4-(tert-Butyl)cyclohexanamine | ~2.8 ppm | Multiplet, 1H (-CH -NH₂) |
| ~1.3 ppm | Broad singlet, 2H (-NH₂) | |
| N-(cis-4-tert-butylcyclohexyl)benzamide | ~4.2 ppm | Multiplet, 1H (-CH -NHCO) |
| ~6.1 ppm | Doublet, 1H (-NHCO) | |
| ~7.4-7.8 ppm | Multiplets, 5H (Aromatic) |
Conclusion
Monitoring reactions involving cis-4-(tert-butyl)cyclohexanamine requires a thoughtful approach that circumvents the challenges posed by its lack of a UV chromophore. By employing a combination of TLC for rapid qualitative checks, GC-MS for volatile analysis and confirmation, advanced HPLC techniques (derivatization, ELSD, or MS) for robust quantification, and NMR for definitive structural elucidation, researchers can gain a comprehensive and accurate understanding of their chemical transformations. The protocols and rationales provided in this guide serve as a validated starting point for developing reliable, in-house analytical methods tailored to specific synthetic objectives.
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Analytical Methods. OPUS.
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.
- Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering (RSC Publishing).
- 2.
- 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
- Visible Light-Induced Amide Bond Form
- Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC - NIH.
- TLC Visualiz
- Development of an Integrated Syringe-Pump-Based Environmental-Water Analyzer ( iSEA)
- Shortening Cycle Times for Analyzing Vol
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Using NMR to observe the restricted rot
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- TLC Visualiz
- NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Evaporative light sc
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.
- (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
- Detecting Primary Amines.
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
- TLC stains.
- Recent Advances in Visible-Light-Mediated Amide Synthesis. PMC - PubMed Central.
- 7.5 High Resolution NMR Spectroscopy.
- High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde deriv
- Factors Affecting Sensitivity of Evaporative Light Scattering Detection.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Public
- Amide Hydrolysis Reaction Using tert-Butyl Nitrite.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- Publications. The Badu Research Group - OSU Chemistry.
- Public
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
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- 4. TLC stains [reachdevices.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
Application Note: Derivatization of cis-4-(tert-Butyl)cyclohexanamine for Enhanced Gas Chromatographic Analysis
Abstract
This document provides a comprehensive guide to the derivatization of cis-4-(tert-Butyl)cyclohexanamine for analysis by gas chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this primary amine is challenging, often resulting in poor peak shape and low sensitivity.[1][2] This application note details two effective derivatization protocols, silylation and trifluoroacetylation, to improve its chromatographic behavior. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and present expected outcomes to guide researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.
Introduction: The Rationale for Derivatization
cis-4-(tert-Butyl)cyclohexanamine is a primary amine whose direct analysis by gas chromatography is hindered by the presence of the polar amine (-NH₂) group. This functional group can interact with active sites within the GC system, such as the injector liner and the column stationary phase, leading to peak tailing, reduced column efficiency, and poor sensitivity.[1][2]
Derivatization is a chemical modification process that transforms a compound into a more volatile and less polar derivative, making it more amenable to GC analysis.[3][4] For primary amines, this typically involves replacing the active hydrogen atoms on the amino group with a non-polar functional group.[1] The key advantages of derivatizing cis-4-(tert-Butyl)cyclohexanamine include:
-
Increased Volatility: The resulting derivatives have a higher vapor pressure, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.[1][5]
-
Improved Peak Shape: Derivatization masks the polar amine group, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.[1][6]
-
Enhanced Sensitivity: The introduction of certain derivatizing groups, particularly those containing fluorine atoms, can significantly improve detector response, especially with an electron capture detector (ECD).[1]
This guide will focus on two widely used and effective derivatization techniques for primary amines: Silylation and Trifluoroacetylation .
Mechanism and Rationale of Derivatization Methods
The choice of derivatization reagent is critical and depends on the specific analytical requirements. Here, we delve into the mechanisms of silylation and trifluoroacetylation for cis-4-(tert-Butyl)cyclohexanamine.
Silylation
Silylation involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (TMS) group.[5] This is a common and effective method for derivatizing a wide range of polar compounds, including amines.[4][5] The resulting TMS derivative is significantly less polar and more volatile.[5]
A common and powerful silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][7] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the silicon atom of the silylating reagent.[1]
Caption: Silylation workflow for GC analysis.
Trifluoroacetylation
Trifluoroacetylation is an acylation reaction where a trifluoroacetyl group is introduced to the amine.[8] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily derivatizes primary amines.[8] The resulting trifluoroacetyl derivative is not only more volatile and thermally stable but also exhibits excellent response on an electron capture detector (ECD) due to the presence of fluorine atoms.[1][8]
The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of TFAA, leading to the formation of the trifluoroacetamide and trifluoroacetic acid as a byproduct.[6]
Caption: Trifluoroacetylation workflow for GC analysis.
Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol outlines the derivatization of cis-4-(tert-Butyl)cyclohexanamine using BSTFA with a TMCS catalyst.
Materials:
-
cis-4-(tert-Butyl)cyclohexanamine standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation (optional)
-
GC system with a suitable column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of cis-4-(tert-Butyl)cyclohexanamine into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent to the vial to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized solution directly into the GC system.
Caption: Step-by-step silylation protocol.
Protocol 2: Trifluoroacetylation with TFAA
This protocol details the derivatization using Trifluoroacetic Anhydride (TFAA).
Materials:
-
cis-4-(tert-Butyl)cyclohexanamine standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known amount (approximately 1 mg) of the cis-4-(tert-Butyl)cyclohexanamine sample into a reaction vial. If in solution, evaporate to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage from the acidic byproduct.[6]
-
Reconstitution: Re-dissolve the residue in a suitable solvent (e.g., 200 µL of ethyl acetate) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC.
Caption: Step-by-step trifluoroacetylation protocol.
Data Presentation and Expected Results
Successful derivatization will result in a significant improvement in the chromatographic analysis of cis-4-(tert-Butyl)cyclohexanamine. The following table summarizes the expected outcomes and typical GC parameters.
| Parameter | Underivatized Analyte | Silylated Derivative (TMS) | Trifluoroacetylated Derivative (TFA) |
| Peak Shape | Tailing, Broad | Symmetrical, Sharp | Symmetrical, Sharp |
| Retention Time | Variable, often late | Shorter | Shorter |
| Detector Response | Low (FID) | Good (FID, MS) | Excellent (FID, MS, ECD) |
| Volatility | Low | High | High |
| Thermal Stability | Moderate | High | High |
Typical GC Conditions:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C for 1 min, Ramp: 10°C/min to 280°C, Hold for 5 min |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Detector | FID or MS |
| Detector Temperature | 300°C (FID) |
Conclusion and Best Practices
Derivatization is an essential step for the robust and reliable GC analysis of cis-4-(tert-Butyl)cyclohexanamine. Both silylation with BSTFA and trifluoroacetylation with TFAA are effective methods to improve volatility, thermal stability, and chromatographic peak shape. The choice between the two methods may depend on the available detector and the desired sensitivity, with TFAA being particularly advantageous for ECD applications. For successful derivatization, it is critical to use anhydrous solvents and reagents and to optimize reaction time and temperature for the specific application.
References
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Thermo Fisher Scientific. (n.d.). GC Reagents.
Sources
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- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of cis-4-(tert-Butyl)cyclohexanamine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of cis-4-(tert-Butyl)cyclohexanamine, with a specific focus on the effective removal of the undesired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-(tert-Butyl)cyclohexanamine, and which one favors the cis isomer?
The most prevalent synthetic pathway to 4-(tert-Butyl)cyclohexanamine involves the reduction of 4-(tert-Butyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which determines whether the reaction is under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: This is typically achieved using sterically bulky reducing agents at low temperatures. These conditions favor the formation of the cis isomer, where the hydride attacks from the less hindered equatorial face, leading to an axial hydroxyl group that is subsequently converted to an amine.[3][4] A notable method for achieving a high cis ratio is the reduction of 4-tert-butylcyclohexanone with L-Selectride (lithium tri-sec-butylborohydride) in THF, which can yield up to 92% of the cis-alcohol precursor.[3]
-
Thermodynamic Control: In contrast, thermodynamic control is favored by smaller reducing agents at higher temperatures, allowing the reaction to reach equilibrium.[1][5] This results in the more stable trans isomer, where the bulky tert-butyl and the amino groups are both in equatorial positions. Reduction with sodium borohydride in ethanol, for example, predominantly yields the trans-isomer (around 88%).[3]
Q2: Why is the trans isomer the thermodynamically more stable product?
The conformational stability of substituted cyclohexanes is a key determinant of the product distribution under thermodynamic control. The large tert-butyl group acts as a conformational lock, strongly preferring an equatorial position to minimize steric strain. In the trans isomer, both the tert-butyl group and the amino group can occupy equatorial positions, leading to a more stable chair conformation. In the cis isomer, the tert-butyl group is equatorial, forcing the amino group into a less stable axial position, which introduces unfavorable 1,3-diaxial interactions.
Q3: What analytical techniques are suitable for determining the cis/trans isomer ratio?
Several analytical methods can be employed to quantify the ratio of cis and trans isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this purpose. The chemical shift and coupling constants of the proton on the carbon bearing the amino group (C1) are distinct for each isomer. In the cis isomer, this proton is in an equatorial position and typically appears at a different chemical shift compared to the axial proton of the trans isomer.
-
Gas Chromatography (GC): GC can effectively separate the two isomers based on their different boiling points and interactions with the stationary phase.[6] The relative peak areas in the chromatogram correspond to the isomer ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column and mobile phase, can also be used for the separation and quantification of the isomers.[6]
Troubleshooting Guide
Problem 1: My synthesis yields a high proportion of the trans isomer, but I need the cis isomer.
Cause: The reaction conditions are likely favoring thermodynamic control. This can be due to the choice of a non-bulky reducing agent, elevated reaction temperatures, or prolonged reaction times that allow for equilibration.[1]
Solution:
-
Employ a Sterically Hindered Reducing Agent: Switch to a bulkier reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) or another sterically demanding hydride source.[3] These reagents will preferentially attack the carbonyl from the less sterically hindered equatorial face, leading to the axial alcohol precursor of the cis-amine.
-
Optimize Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to ensure the reaction is under kinetic control and to prevent equilibration to the more stable trans product.[7]
-
Control Reaction Time: Shorter reaction times generally favor the kinetically controlled product.[1] Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
Problem 2: I have a mixture of cis and trans isomers. How can I effectively separate them?
Cause: The synthesis did not proceed with perfect stereoselectivity, resulting in a mixture of diastereomers.
Solutions:
Method 1: Fractional Crystallization of Dihydrochloride Salts
This method leverages the differential solubility of the dihydrochloride salts of the cis and trans isomers in specific solvents.[8]
Experimental Protocol:
-
Dissolve the mixture of cis- and trans-4-(tert-Butyl)cyclohexanamine in ethanol.
-
Bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salts.
-
Filter the resulting precipitate. The less soluble salt, which is enriched in one of the isomers (often the cis), is collected.
-
The filtrate, now enriched in the other isomer, can be further processed.
-
To recover the free amine, neutralize the separated salt with a base like sodium hydroxide.
-
This process can be repeated to improve the purity of each isomer.
Method 2: Column Chromatography
Chromatographic separation is a versatile technique for isolating isomers.
Experimental Protocol:
-
Stationary Phase: Use silica gel or alumina as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased to achieve optimal separation.
-
Elution: The trans isomer, being generally less polar, is expected to elute first.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or GC to identify the pure fractions of each isomer.
Method 3: Preparative Gas Chromatography
For smaller scale separations where high purity is required, preparative GC can be an effective, albeit less scalable, method.[9] This technique separates the isomers based on their volatility and interaction with the GC column's stationary phase.
Problem 3: The stereoselectivity of my reduction is inconsistent between batches.
Cause: Minor variations in reaction conditions can significantly impact the kinetic versus thermodynamic balance.
Solution: Implement Strict Reaction Control
-
Temperature: Use a cryostat or a well-maintained low-temperature bath to ensure a consistent and accurate reaction temperature.
-
Reagent Quality: Use freshly opened or properly stored reducing agents. The activity of hydride reagents can diminish over time, affecting their performance.
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can react with the reducing agent and alter the reaction environment.[10][11]
-
Addition Rate: The rate of addition of the reducing agent can influence the local concentration and temperature, thereby affecting selectivity. A slow, controlled addition is recommended.
Visualizing Key Concepts
Conformational Isomers of 4-(tert-Butyl)cyclohexanamine
Caption: Conformational representation of cis and trans isomers.
Decision Workflow for Isomer Separation
Caption: Decision tree for selecting an appropriate isomer separation method.
Summary of Key Parameters
| Parameter | To Favor cis-Isomer (Kinetic Control) | To Favor trans-Isomer (Thermodynamic Control) |
| Reducing Agent | Sterically bulky (e.g., L-Selectride®) | Less bulky (e.g., NaBH4) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature or above) |
| Reaction Time | Short | Long (to allow for equilibration) |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) |
References
-
Goering, H. L., & McCarron, F. H. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Wigfield, D. C. (1979). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity. The Journal of Organic Chemistry, 44(26), 5002-5004. Retrieved from [Link]
-
Mohrig, J. R., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 253-256. Retrieved from [Link]
- Google Patents. (n.d.). US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol.
- Google Patents. (n.d.). EP0963972A2 - Stereoselective reduction of carbonyl compounds.
-
Wikipedia. (2023, December 28). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
ACS Publications. (2022, April 15). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Isolation of cis and trans Isomers of Some Oxaphosphorinans. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Carbonyl reduction. Retrieved from [Link]
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
-
YouTube. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. Retrieved from [Link]
-
YouTube. (2015, March 18). Kinetic vs Thermodynamic Control. Retrieved from [Link]
-
OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chegg. (2015, February 4). provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]
-
NIST WebBook. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 4. youtube.com [youtube.com]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
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- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Synthesis of cis-4-(tert-Butyl)cyclohexanamine and Management of Common Side Products
Introduction
Welcome to the technical support center for the synthesis of cis-4-(tert-Butyl)cyclohexanamine. This molecule is a valuable building block in pharmaceutical and materials science, where its specific stereochemistry is often crucial for biological activity or material properties. The synthesis, however, is frequently complicated by the formation of undesired side products, most notably the trans stereoisomer.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into why these side products form and offers robust troubleshooting strategies and validated protocols to maximize the yield and purity of the desired cis isomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of cis-4-(tert-Butyl)cyclohexanamine.
Q1: What is the most common and significant side product I should expect?
A: The most prevalent side product is invariably the stereoisomer, trans-4-(tert-Butyl)cyclohexanamine . The core challenge of this synthesis is not typically the formation of the amine itself, but controlling the stereoselectivity to favor the cis configuration. The ratio of cis to trans isomers is the primary metric of success for this reaction.
Q2: From a mechanistic standpoint, why is the trans isomer so readily formed?
A: The formation of the trans isomer is a classic example of thermodynamic versus kinetic control. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This leaves two possible outcomes for the amine group:
-
Cis Isomer (Axial Amine): This is the kinetically favored product under many reaction conditions. It results from the reagent attacking the precursor (e.g., a ketone) from the less sterically hindered equatorial face.
-
Trans Isomer (Equatorial Amine): This is the thermodynamically more stable product. The bulky amine group prefers the less crowded equatorial position. If the reaction conditions allow for equilibration (e.g., higher temperatures, certain catalysts), the product ratio will shift to favor the trans isomer.
Q3: Besides the trans isomer, what other impurities or side products might I encounter?
A: Depending on the synthetic route, several other side products can be observed:
-
Unreacted Starting Material: Incomplete conversion is common. This could be 4-(tert-butyl)cyclohexanone, its corresponding oxime, or 4-(tert-butyl)aniline.
-
4-(tert-Butyl)cyclohexanol: If the synthesis involves the reduction of 4-(tert-butyl)cyclohexanone, the corresponding alcohol is a frequent byproduct, especially in reductive amination protocols where the ketone can be directly reduced.[1]
-
Dicyclohexylamine Derivatives: During catalytic hydrogenation or reductive amination, the newly formed primary amine can react with a starting material intermediate (e.g., an imine) to form a secondary amine, such as N-(4-tert-butylcyclohexyl)-4-(tert-butyl)cyclohexanamine.[1]
-
Solvent Adducts: In some cases, the solvent can participate in the reaction. For instance, if isopropanol is used as a hydrogen source, N-isopropyl-4-(tert-butyl)cyclohexanamine can form as a minor impurity.[1]
Q4: How can I effectively monitor my reaction for the formation of these side products?
A: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for qualitatively tracking the consumption of the starting material and the appearance of products. A co-spot with the starting material is essential.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for quantifying the ratio of cis and trans isomers and detecting other volatile impurities.
-
¹H NMR Spectroscopy: The proton signals for the hydrogen atom on the carbon bearing the amine group (C1-H) are distinct for the cis and trans isomers due to their different magnetic environments (axial vs. equatorial). This allows for a reliable determination of the isomer ratio in the crude product mixture.
Section 2: Troubleshooting Guide - Low Cis:Trans Selectivity
Achieving a high cis:trans ratio is the primary obstacle in this synthesis. Below is a guide to diagnose and solve issues of poor stereoselectivity.
Visualization: Factors Influencing Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Table: Impact of Reagents on Isomer Ratio
| Synthetic Route Precursor | Reagent / Catalyst | Typical Outcome | Control Type |
| 4-tert-Butylcyclohexanone | NaBH₄ in EtOH/MeOH | Predominantly trans -alcohol (~80-90%) | Thermodynamic |
| 4-tert-Butylcyclohexanone | L-Selectride® in THF | Predominantly cis -alcohol (>90%) | Kinetic |
| 4-tert-Butylcyclohexanone | Al(Oi-Pr)₃ in i-PrOH (MPV) | Equilibrium mixture, favors trans | Thermodynamic |
| 4-tert-Butylaniline | Rh/C, H₂ | High cis -amine selectivity | Kinetic |
| 4-tert-Butylaniline | PtO₂, H₂ in AcOH | High cis -amine selectivity | Kinetic |
This table summarizes the reduction to the corresponding alcohol, which is a common intermediate. The stereochemistry of the alcohol directly translates to the amine in subsequent steps.
Section 3: Recommended Protocol - High-Purity Synthesis via Oxime Reduction
This protocol focuses on the reduction of 4-(tert-butyl)cyclohexanone oxime, a reliable method for achieving high cis selectivity.
Step 1: Synthesis of 4-(tert-Butyl)cyclohexanone Oxime
-
Reagents: 4-(tert-butyl)cyclohexanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq), ethanol, water.
-
Procedure:
-
Dissolve 4-(tert-butyl)cyclohexanone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.
-
Add the aqueous solution to the ketone solution and stir at room temperature. The reaction can be gently heated (50-60°C) to expedite completion.
-
Monitor the reaction by TLC until the ketone spot has disappeared (typically 1-2 hours).
-
Cool the mixture in an ice bath to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum. The oxime is typically a white, crystalline solid and can be used without further purification.
-
Step 2: Stereoselective Reduction to cis-4-(tert-Butyl)cyclohexanamine
-
Reagents: 4-(tert-butyl)cyclohexanone oxime (1.0 eq), Platinum(IV) oxide (PtO₂, Adam's catalyst, ~1 mol%), ethanol, glacial acetic acid.
-
Procedure:
-
Safety First: Catalytic hydrogenation must be performed in a dedicated hydrogenation apparatus (e.g., Parr shaker) behind a safety shield. Ensure the system is properly purged.
-
Charge a high-pressure reaction vessel with the oxime, ethanol, and a small amount of glacial acetic acid (the acid helps prevent side reactions and improves catalyst activity).
-
Carefully add the PtO₂ catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and maintain the reaction at room temperature. The uptake of hydrogen should be monitored.
-
The reaction is typically complete in 12-24 hours.
-
Once hydrogen uptake ceases, carefully vent the system and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the crude residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. The product will be a mixture of cis and trans isomers, but with a high enrichment of the cis product.
-
Purification: The isomers can be separated by fractional crystallization of their hydrochloride salts. Dissolve the crude amine in ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the amine hydrochloride salts. The cis and trans salts have different solubilities, allowing for separation.
-
Visualization: Synthetic Pathway and Side Product Formation
Caption: Key synthetic routes and points of side product formation.
References
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
- Google Patents. (2010). Method for the preparation of cis-4-tert-butylcyclohexanol. US20100204524A1.
-
CSUN Chemistry. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]
- Google Patents. (2012). Method for the preparation of cis-4-tert-butylcyclohexanol. US8232430B2.
-
PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation Of Aniline. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Reduction of 4-tert-Butylcyclohexanone
Welcome to the technical support center for the stereoselective reduction of 4-tert-butylcyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic yet crucial transformation. We will move beyond simple protocols to explore the underlying principles that govern stereoselectivity, helping you troubleshoot common issues and refine your experimental design for maximum efficiency and control.
Core Principles: Understanding the Battlefield
The reduction of 4-tert-butylcyclohexanone is a cornerstone of stereochemistry education and practice for a reason. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a single chair conformation by making the alternative chair, with the t-Bu group in the axial position, energetically prohibitive.[1][2][3] This conformational rigidity provides an unambiguous platform to study the facial selectivity of nucleophilic attack on the carbonyl group.
The reaction yields two possible diastereomeric products: trans- and cis-4-tert-butylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the hydride nucleophile's attack on the ketone.
-
Axial Attack: The hydride approaches from the top face (axial direction), leading to the formation of the trans isomer, where the hydroxyl group is in the more stable equatorial position.[4][5][6]
-
Equatorial Attack: The hydride approaches from the side (equatorial direction), resulting in the cis isomer, where the hydroxyl group is in the less stable axial position.[4][5][6]
The choice of reducing agent is the primary determinant of which pathway is favored.
Caption: Stereochemical pathways in the reduction of 4-tert-butylcyclohexanone.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reduction with Sodium Borohydride (NaBH₄) is giving poor diastereoselectivity. I expected a high percentage of the trans isomer, but I'm seeing a significant amount of the cis product.
A1: This is a common issue that can usually be traced to reaction conditions. While NaBH₄ reliably favors the trans product, its selectivity is not absolute and can be influenced by several factors.
-
Potential Cause: Reaction Temperature. Higher temperatures provide more thermal energy, which can help overcome the activation barrier for the less-favored equatorial attack pathway. This narrows the selectivity ratio.
-
Solution: Perform the reaction at a lower temperature. Running the reduction at 0 °C or even slightly below can significantly enhance the diastereomeric ratio in favor of the trans isomer.
-
-
Potential Cause: Solvent System. The solvent plays a critical role in modulating the reactivity of the borohydride.
-
Solution: Methanol or ethanol are standard choices. Isopropanol, being more viscous and slightly bulkier, can sometimes improve selectivity. It's worth screening solvents if you require very high selectivity.
-
-
Expert Insight: The Luche Reduction. For substrates prone to side reactions or for maximizing selectivity, consider a Luche reduction. By adding a Lewis acid like Cerium(III) chloride (CeCl₃) to the reaction mixture with NaBH₄ in methanol, you can often achieve higher selectivity for the 1,2-reduction product.[7] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a highly selective axial attack.
Q2: I'm using L-Selectride® to synthesize the cis isomer, but the yield of the desired product is low and I have a mixture of diastereomers.
A2: L-Selectride® (Lithium tri-sec-butylborohydride) is a powerful and sterically demanding reagent, making it highly sensitive to handling and reaction conditions. Poor results are almost always due to reagent deactivation or temperature mismanagement.
-
Potential Cause: Reagent Inactivity. L-Selectride® is extremely reactive towards moisture and atmospheric oxygen. Exposure will degrade the reagent, forming less bulky and more reactive species (like borohydride itself), which will erode your stereoselectivity.
-
Solution: Always use a fresh bottle or a freshly titrated solution of L-Selectride®. Handle it under a strictly inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques. Never leave the bottle open to the air.
-
-
Potential Cause: Incorrect Reaction Temperature. The high stereoselectivity of L-Selectride® is a result of kinetic control.[5] The bulky reagent preferentially follows the path of least steric hindrance (equatorial attack). This kinetic preference is only dominant at very low temperatures.
-
Solution: The reaction must be performed at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise, even to -40 °C, will dramatically decrease the selectivity in favor of the cis product. Ensure your reaction is well-submerged in the cold bath and efficiently stirred.
-
-
Potential Cause: Order of Addition. Adding the ketone to the L-Selectride® solution ensures that the ketone always encounters a large excess of the bulky reducing agent, which can help suppress side reactions.
-
Solution: Prepare the L-Selectride® solution in dry THF at -78 °C, then slowly add a solution of the 4-tert-butylcyclohexanone in THF dropwise.
-
Q3: My L-Selectride® reaction is complete, but the workup is messy and I'm struggling to isolate my product.
A3: This is a classic challenge with borane-based reagents. The reaction generates tri-sec-butylborane as a byproduct, which can complicate extraction and purification. A standard aqueous quench is insufficient.
-
Solution: Oxidative Workup. You must use a basic oxidative workup to break down the residual borane species into water-soluble borates and 2-butanol.[7][8]
-
After the reaction is complete, and while still cold, cautiously quench the excess L-Selectride® by slowly adding water, followed by ethanol.
-
Add a solution of aqueous sodium hydroxide (e.g., 3M NaOH).
-
Slowly and carefully add 30-35% hydrogen peroxide (H₂O₂) dropwise. This step is highly exothermic; maintain cooling with an ice bath to prevent the temperature from running away.
-
Stir the resulting mixture at room temperature for several hours or until the phases are clear. This process oxidizes the boron byproduct, making it easily separable from your organic product during the subsequent aqueous extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the scientific reason NaBH₄, a "small" hydride, prefers axial attack to give the trans product?
A1: The rationale lies in the analysis of the transition state energetics. While an axial attack appears more sterically hindered due to 1,3-diaxial interactions with the axial hydrogens, the alternative equatorial attack incurs significant torsional strain.[9] As the equatorial hydride approaches, it becomes eclipsed with the adjacent equatorial hydrogens at the C2 and C6 positions. For a small, unhindered nucleophile like borohydride, avoiding this torsional strain is energetically more favorable than the steric clash of an axial approach. This leads to a lower energy transition state for axial attack, making it the dominant kinetic pathway.[10]
Q2: Why is the equatorial attack so overwhelmingly favored for a bulky reagent like L-Selectride®?
A2: For L-Selectride®, the steric factor completely dominates. The three bulky sec-butyl groups attached to the boron atom make an axial approach to the carbonyl impossible due to severe steric repulsion from the axial hydrogens at C3 and C5.[4][6] The only accessible trajectory for the hydride is from the more open equatorial face. This pathway leads directly to the cis (axial alcohol) product. The reaction is under strict kinetic control, meaning the product that is formed fastest is the one that predominates.[5]
Q3: How can I reliably determine the diastereomeric ratio of my product mixture?
A3: The most common and accurate method is ¹H NMR spectroscopy.[11] The key is to identify the diagnostic signal for the proton on the carbon bearing the hydroxyl group (the C1 methine proton).
-
trans Isomer (Equatorial OH): The C1 proton is in the axial position. It will appear as a triplet of triplets (tt) or a complex multiplet around 3.5 ppm due to large axial-axial couplings to the adjacent axial protons and smaller axial-equatorial couplings.
-
cis Isomer (Axial OH): The C1 proton is in the equatorial position. It experiences smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broad singlet or a narrow multiplet that is shifted further downfield to around 4.03 ppm .[1]
By integrating these two distinct signals, you can calculate the precise ratio of the two diastereomers in your product mixture.[12] Gas Chromatography (GC) can also be used to separate and quantify the isomers.[13]
Data & Protocols
Comparative Stereoselectivity Data
| Reducing Agent | Solvent | Temperature (°C) | Major Product | Typical Diastereomeric Ratio (cis:trans) | Control Type |
| NaBH₄ | EtOH | 25 | trans | ~12:88[11] | Thermodynamic/Kinetic |
| L-Selectride® | THF | -78 | cis | ~92:8[11] | Kinetic |
| Al(Oi-Pr)₃ (MPV) | i-PrOH | 82 | trans | ~23:77[11] | Thermodynamic |
Experimental Protocols
Protocol 1: Kinetically-Controlled Reduction with L-Selectride® (Yielding cis-4-tert-Butylcyclohexanol)
-
Setup: Under an argon atmosphere, add 1.0 M L-Selectride® in THF (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF. Slowly add this solution to the stirred L-Selectride® solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (staining with permanganate or ceric ammonium molybdate).
-
Workup:
-
Slowly quench the reaction at -78 °C by the dropwise addition of 1 mL of water.
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Add 3 M aqueous NaOH (3.0 eq), followed by the slow, careful addition of 30% H₂O₂ (3.0 eq) while cooling in an ice bath.
-
Stir vigorously for at least 4 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure cis-isomer.
Protocol 2: Standard Reduction with NaBH₄ (Yielding trans-4-tert-Butylcyclohexanol)
-
Setup: To a round-bottom flask containing a solution of 4-tert-butylcyclohexanone (1.0 eq) in methanol, add a magnetic stir bar.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise over 10 minutes, ensuring the temperature remains low. Vigorous bubbling (H₂ evolution) may occur.[14]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Workup:
-
Cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide.[14] Continue adding until the bubbling ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add water to the residue and extract three times with dichloromethane (DCM) or diethyl ether.[14][15]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.
Caption: The t-butyl group locks the ring conformation.
References
-
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
-
Azmon, B. D. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [Link]
-
Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11432-11445. [Link]
-
Nerz, J. Reduction of 4-t-Butylcyclohexanone Using NaBH4. Dr. Nerz's Handout. [Link]
-
Hydride Reduction Reactions: Experiment. (2014). Odinity. [Link]
-
Wikipedia contributors. (n.d.). L-selectride. Wikipedia. [Link]
-
Rzepa, H. (2021). The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog. [Link]
-
Oxidation and Reduction Reactions in Organic Chemistry. (2012). CDN. [Link]
-
Pires, R. (2017). NaBH4 reduction of tbutylcyclohexanone. YouTube. [Link]
-
Brainly.in. (2023). Reduction of 4-t-butyl cyclohexanone with lialh4 gives exclusively trans alcohol. [Link]
-
Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. [Link]
-
Wigfield, D. C. (1979). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]
-
Carreño, M. C., et al. (1998). Supporting Information for... J. Org. Chem. [Link]
-
YouTube. (2020). 4-tert-Butylcyclohexanol - J values. [Link]
-
University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. [Link]
-
Reddit. (2011). A question about L-Selectride workups... r/chemistry. [Link]
-
Wigfield, D. C. (1979). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]
-
Krische, M. J., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. NIH Public Access. [Link]
-
Chegg. (2021). Use the following piece of the 'H NMR spectrum for the mixture of diastereomers of 4-tert... [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? [Link]
-
UW-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. [Link]
-
Canadian Science Publishing. (1958). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. [Link]
-
LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]
-
Filo. (n.d.). The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro... [Link]
-
Gao, Y. (2020). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. Journal of Physics: Conference Series, 1549, 032038. [Link]
-
YouTube. (2015). Organic chemistry 1: Ch 4 Axial vs. Equatorial - Chair cyclohexanes. [Link]
Sources
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. odinity.com [odinity.com]
- 6. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 12. Solved 5. Use the following piece of the 'H NMR spectrum for | Chegg.com [chegg.com]
- 13. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]
- 14. drnerz.com [drnerz.com]
- 15. youtube.com [youtube.com]
Technical Support Center: cis-4-(tert-Butyl)cyclohexanamine hydrochloride
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for cis-4-(tert-Butyl)cyclohexanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. As a Senior Application Scientist, I have compiled this guide to address common questions and challenges related to the stability and storage of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid cis-4-(tert-Butyl)cyclohexanamine hydrochloride?
For optimal stability, the solid form of cis-4-(tert-Butyl)cyclohexanamine hydrochloride should be stored in a tightly sealed container at 2-8°C.[1][2] It is crucial to protect the compound from moisture and light. As an amine hydrochloride salt, it has the potential to be hygroscopic, meaning it can absorb water from the atmosphere. This can lead to clumping and may compromise its long-term stability.
Q2: What are the initial visual signs of degradation in the solid compound?
A pure sample of cis-4-(tert-Butyl)cyclohexanamine hydrochloride should be a white to off-white crystalline solid. Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), or the presence of a strong, unusual odor, may indicate degradation. The formation of clumps or a sticky appearance can be a sign of moisture absorption.
Q3: How stable is cis-4-(tert-Butyl)cyclohexanamine hydrochloride in solution?
The stability of cis-4-(tert-Butyl)cyclohexanamine hydrochloride in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure).
-
pH: Generally, amine hydrochlorides are more stable in acidic to neutral aqueous solutions. In basic conditions, the hydrochloride salt will be neutralized to the free amine, which can be more susceptible to oxidation and other degradation pathways.
-
Solvent: While soluble in water, the choice of solvent can impact stability.[3] For non-aqueous applications, aprotic solvents are generally preferred. Protic solvents, especially if not anhydrous, can participate in degradation reactions.
-
Temperature and Light: As with most chemical compounds, elevated temperatures will accelerate degradation.[4] Some amine compounds are also sensitive to light, which can promote photolytic degradation.[5] Therefore, it is recommended to store solutions at low temperatures (e.g., 2-8°C) and protected from light.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for cis-4-(tert-Butyl)cyclohexanamine hydrochloride are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of alicyclic amines and their salts:
-
Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of various oxidation products.
-
Reaction with Carbon Dioxide: In the presence of atmospheric carbon dioxide, the free amine (if the hydrochloride is neutralized) can form carbamates.
-
Maillard Reaction: If the compound is in a formulation with reducing sugars (e.g., lactose, glucose), the primary amine can undergo a Maillard reaction, leading to the formation of colored degradation products.[6][7][8]
Q5: What are some common incompatibilities to be aware of?
-
Strong Bases: Strong bases will neutralize the hydrochloride salt to the free amine, which has different solubility and stability characteristics.
-
Strong Oxidizing Agents: These can react with the amine functional group, leading to degradation.
-
Reducing Sugars: As mentioned, these can lead to the Maillard reaction.[6][7][8]
-
Reactive Excipients: Certain pharmaceutical excipients may contain reactive impurities that can interact with the amine.[6]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of cis-4-(tert-Butyl)cyclohexanamine hydrochloride.
Problem 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of the solid compound | 1. Visually inspect the solid material for any changes in color or appearance. 2. If degradation is suspected, it is recommended to use a fresh batch of the compound. 3. To verify the purity of the existing stock, consider analytical testing such as HPLC or NMR. |
| Instability of the prepared solution | 1. Prepare fresh solutions for each experiment. 2. Ensure the pH of aqueous solutions is in the acidic to neutral range. 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Store solutions at 2-8°C when not in use. |
| Incorrect concentration of the solution | 1. Re-verify all calculations and measurements used to prepare the solution. 2. Use a calibrated analytical balance for weighing the solid compound. |
Problem 2: Poor Solubility
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent selection | 1. cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a salt and is expected to be more soluble in polar solvents like water and alcohols.[3] 2. If using organic solvents, some gentle heating or sonication may be required to aid dissolution. |
| pH of the aqueous solution is too high | 1. In aqueous solutions, ensure the pH is not basic, as this will form the less soluble free amine. 2. If necessary, adjust the pH to the acidic range with a suitable acid. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL aqueous stock solution of cis-4-(tert-Butyl)cyclohexanamine hydrochloride.
-
Weighing: Accurately weigh 10 mg of cis-4-(tert-Butyl)cyclohexanamine hydrochloride using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a 1 mL volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of deionized water to the flask.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, add deionized water to bring the final volume to 1 mL.
-
Storage: Store the prepared solution in a tightly capped amber vial at 2-8°C.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C | Minimizes potential for thermal degradation.[1][2] |
| Storage Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Reduces the risk of oxidation. |
| Light Exposure | Protected from light (e.g., amber vial) | Prevents photolytic degradation.[5] |
| Solution pH (Aqueous) | Acidic to Neutral | Maintains the more stable protonated form of the amine. |
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Journal of Excipients and Food Chemicals, 1(3), 3-7.
-
MySkinRecipes. (n.d.). cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Retrieved from [Link]
- Ji, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3656-3662.
- Eide, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16013.
- Singh, R., & Kumar, R. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.
- Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2456-2466.
-
Pharmaspire. (n.d.). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Retrieved from [Link]
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Amine Treating. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
-
MySkinRecipes. (n.d.). cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Retrieved from [Link]
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. cis-4-(tert-Butyl)cyclohexanamine hydrochloride [myskinrecipes.com]
- 3. CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to Cis- and Trans-4-(tert-Butyl)cyclohexylamine Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular stereochemistry is paramount. The spatial arrangement of atoms can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4-(tert-Butyl)cyclohexylamine, offering experimental data and interpretive insights to facilitate their differentiation.
The conformational rigidity imparted by the bulky tert-butyl group makes this pair of isomers a classic model for demonstrating the power of spectroscopic methods in stereochemical analysis.[1][2] The tert-butyl group preferentially occupies an equatorial position to minimize steric strain, effectively locking the cyclohexane ring into a specific chair conformation. This conformational locking provides a stable framework to study the effect of the amino group's orientation on the resulting spectra.
Conformational Analysis: The Foundation of Spectral Differences
The key to distinguishing between the cis and trans isomers lies in the orientation of the amino (-NH₂) group relative to the tert-butyl group.
-
Trans Isomer: The more stable conformation places both the tert-butyl group and the amino group in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are repulsive forces between axial substituents on a cyclohexane ring.
-
Cis Isomer: To maintain the equatorial position of the bulky tert-butyl group, the amino group is forced into an axial position. This results in greater steric strain compared to the trans isomer.
This fundamental conformational difference gives rise to distinct spectroscopic signatures, which we will explore using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Conformational stability of cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift and coupling constants of the proton on the carbon bearing the amino group (the C1 proton) are particularly informative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data
| Feature | trans-4-(tert-Butyl)cyclohexylamine | cis-4-(tert-Butyl)cyclohexylamine | Rationale |
| C1-H Chemical Shift (δ) | ~2.6-2.8 ppm | ~3.1-3.3 ppm | In the trans isomer, the C1 proton is axial and shielded. In the cis isomer, it is equatorial and deshielded. |
| C1-H Multiplicity | Triplet of triplets (tt) or complex multiplet | Broad singlet or narrow multiplet | The axial C1 proton in the trans isomer exhibits large axial-axial couplings and smaller axial-equatorial couplings. The equatorial C1 proton in the cis isomer has smaller equatorial-axial and equatorial-equatorial couplings. |
| Coupling Constants (J) | Large J(ax,ax) ~8-12 Hz, Small J(ax,eq) ~2-4 Hz | Small J(eq,ax) and J(eq,eq) ~2-5 Hz | The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. |
Interpretation:
The most striking difference is the chemical shift and multiplicity of the C1 proton. In the trans isomer, this proton is in an axial position, leading to a more upfield chemical shift and a complex splitting pattern due to large axial-axial and smaller axial-equatorial couplings. Conversely, the equatorial C1 proton in the cis isomer is deshielded and appears further downfield with smaller, less resolved couplings, often resulting in a broader, less defined multiplet.
Caption: ¹H NMR interpretation workflow.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the cyclohexane ring carbons are sensitive to their stereochemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-80 ppm for this molecule).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a sufficient number of scans and a suitable relaxation delay to obtain good signal intensity for all carbons, including quaternary carbons.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative ¹³C NMR Data
| Carbon | trans-4-(tert-Butyl)cyclohexylamine (δ, ppm) | cis-4-(tert-Butyl)cyclohexylamine (δ, ppm) | Rationale |
| **C1 (C-NH₂) ** | ~50-52 | ~47-49 | The axial amino group in the cis isomer has a shielding (gamma-gauche) effect on the C1 carbon, shifting it upfield. |
| C2, C6 | ~36-38 | ~31-33 | Similar shielding effects from the axial amino group are observed on the adjacent carbons. |
| C3, C5 | ~28-30 | ~25-27 | The carbons beta to the axial amino group are also shielded. |
| C4 | ~48-50 | ~48-50 | The chemical shift of the carbon bearing the tert-butyl group is less affected. |
| C(CH₃)₃ | ~32-34 | ~32-34 | The quaternary carbon of the tert-butyl group shows little change. |
| C(CH₃)₃ | ~27-29 | ~27-29 | The methyl carbons of the tert-butyl group are also largely unaffected. |
Interpretation:
The upfield shift of the C1, C2/C6, and C3/C5 carbons in the cis isomer is a direct consequence of the axial orientation of the amino group. This "gamma-gauche" effect is a well-established phenomenon in the ¹³C NMR of substituted cyclohexanes and serves as a reliable diagnostic tool.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of molecules. While the IR spectra of the cis and trans isomers are broadly similar, subtle differences can be observed in the "fingerprint" region (below 1500 cm⁻¹), particularly in the C-N stretching and N-H bending vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press into a transparent pellet.
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method for both liquids and solids, requiring minimal sample preparation.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Comparative IR Data
| Vibrational Mode | Wavenumber (cm⁻¹) | cis vs. trans |
| N-H Stretch (amine) | 3300-3500 (two bands) | Broadly similar for both isomers. |
| C-H Stretch (alkane) | 2850-2960 | Broadly similar for both isomers. |
| N-H Bend (amine) | ~1600 | May show slight shifts between isomers. |
| C-N Stretch | 1000-1250 | The position and intensity of this band can differ. The axial C-N bond in the cis isomer may have a slightly different frequency than the equatorial C-N bond in the trans isomer. |
Interpretation:
The most reliable differences in the IR spectra are often found in the C-N stretching region. The axial C-N bond in the cis isomer is in a different vibrational environment than the equatorial C-N bond of the trans isomer, which can lead to a discernible shift in the absorption frequency. However, these differences can be subtle and may require careful comparison with reference spectra.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of the cis and trans isomers will both show the same molecular ion peak (M⁺), the relative abundances of the fragment ions may differ due to the different steric environments of the amino group.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and major fragment ions.
Expected Fragmentation:
Both isomers are expected to show a molecular ion peak at m/z 155. A prominent fragment will be the loss of the tert-butyl group, resulting in a peak at m/z 98. The relative intensity of the molecular ion peak and key fragment ions may vary between the two isomers due to the different stabilities of the initial molecular ions. The isomer with the axial amino group (cis) might be expected to undergo certain fragmentations more readily.
Conclusion
The spectroscopic differentiation of cis- and trans-4-(tert-Butyl)cyclohexylamine is a clear-cut process when the appropriate techniques are employed. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shift and coupling patterns of the C1 proton providing unambiguous stereochemical information. ¹³C NMR corroborates this assignment through the predictable shielding effects of an axial substituent. While IR and MS offer more subtle clues, they can provide supporting evidence in a comprehensive analysis. This guide equips researchers with the foundational knowledge and experimental framework to confidently assign the stereochemistry of these and similar substituted cyclohexane systems.
References
-
Kline, P. (2020). 4-tert-Butylcyclohexanol - J values. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexylamine. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 4-t-Butylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Massachusetts. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Anet, F. A. L., & Squillacote, M. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(18), 7124–7131. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Diastereomeric Salt Resolution of cis-4-(tert-Butyl)cyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral cis-4-(tert-Butyl)cyclohexanamine
In the landscape of pharmaceutical synthesis and materials science, the stereochemistry of molecular building blocks is paramount. cis-4-(tert-Butyl)cyclohexanamine is a chiral amine whose rigid cyclohexane core, locked in a specific conformation by the bulky tert-butyl group, makes it a valuable synthon. Its individual enantiomers serve as critical precursors for asymmetric catalysts, chiral auxiliaries, and active pharmaceutical ingredients (APIs). However, direct asymmetric synthesis can be complex and costly. Consequently, the resolution of its racemic mixture remains a practical and economically significant strategy.
This guide provides an in-depth analysis of the classical yet powerful technique of diastereomeric salt resolution as applied to racemic cis-4-(tert-Butyl)cyclohexanamine. We will move beyond mere procedural descriptions to explore the underlying chemical principles, compare common resolving agents, and present detailed, field-tested protocols. Our focus is on empowering researchers to make informed decisions, troubleshoot common issues, and adapt these methodologies for robust and scalable enantiomeric purification.
Pillar 1: The Principle of Diastereomeric Crystallization
The foundation of this resolution technique is the conversion of a pair of enantiomers—which share identical physical properties like solubility—into a pair of diastereomers, which do not.[1] By reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed: (R)-Amine·(R)-Acid and (S)-Amine·(R)-Acid.
These salts possess distinct three-dimensional structures. This structural difference translates into different crystal lattice energies and, crucially, different solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomeric salt will preferentially precipitate, allowing for its physical separation from the more soluble salt, which remains in the mother liquor.
Scientist's Note: The choice of resolving agent is the most critical variable. An ideal agent creates a large solubility differential between the two diastereomeric salts, maximizing both the yield and the diastereomeric excess (d.e.) of the crystallized product. While often empirical, the selection can be guided by the structural features of both the amine and the acid, such as the presence of hydrogen-bonding moieties and aromatic groups that can facilitate specific intermolecular interactions in the crystal lattice.
Pillar 2: A Comparative Analysis of Chiral Resolving Agents
| Resolving Agent | Structure | Key Characteristics & Rationale |
| L-(+)-Tartaric Acid | Workhorse Agent: Inexpensive, readily available in high enantiomeric purity, and features multiple hydrogen bond donors/acceptors (two carboxylic acids, two hydroxyls).[2] Its rigid backbone provides a well-defined chiral scaffold for inducing differential packing in the salt's crystal structure.[1] | |
| O,O'-Dibenzoyl-L-tartaric Acid (DBTA) | Enhanced π-π Interactions: The bulky benzoyl groups can engage in aromatic stacking interactions, which can significantly influence crystal packing and enhance the solubility difference between diastereomers, often leading to higher resolution efficiency for amines containing aromatic or bulky aliphatic groups.[3][4] | |
| (R)-(-)-Mandelic Acid | Aromatic & Hydroxyl Functionality: Offers a combination of a carboxylic acid for salt formation, a hydroxyl group for hydrogen bonding, and an aromatic ring for potential π-stacking. It is a proven resolving agent for a wide range of amines.[5] |
Pillar 3: Experimental Workflows & Self-Validating Protocols
The following sections provide detailed, step-by-step protocols. Each protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure success before proceeding to the next stage.
Overall Experimental Workflow
Caption: General workflow for chiral resolution.
Protocol 1: Resolution with L-(+)-Tartaric Acid
This protocol uses L-(+)-tartaric acid, a widely accessible and effective resolving agent.[1]
1. Salt Formation & Crystallization:
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (64.4 mmol) of racemic cis-4-(tert-Butyl)cyclohexanamine in 100 mL of methanol.
-
Resolving Agent Solution: In a separate flask, dissolve 4.83 g (32.2 mmol, 0.5 equivalents) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to achieve full dissolution.
-
Mixing & Crystallization: Add the warm tartaric acid solution to the amine solution with gentle swirling. The mixture may become warm. Loosely stopper the flask and allow it to cool slowly to room temperature, undisturbed, for 24 hours.
-
Cooling: To maximize the yield of the precipitated salt, place the flask in an ice-water bath for an additional 1-2 hours.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol (2 x 15 mL) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Typically, a yield of 35-45% (based on the mass of one enantiomer) is expected.
2. Diastereomeric Excess (d.e.) Check (Self-Validation):
-
Rationale: Before proceeding, it is crucial to confirm the success of the crystallization. ¹H NMR spectroscopy is an excellent tool for determining the diastereomeric ratio of the salt. The signals corresponding to the protons near the chiral centers of the two diastereomers will have slightly different chemical shifts.
-
Procedure: Dissolve a small sample of the dried salt in a suitable deuterated solvent (e.g., MeOD or D₂O). Acquire a high-resolution ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to the two diastereomers. Carefully integrate these signals. The diastereomeric excess is calculated as: d.e. (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
-
A high d.e. (>90%) indicates a successful separation. If the d.e. is low, a recrystallization of the salt from a minimal amount of hot methanol may be necessary to improve its purity.
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolution: Transfer the dried diastereomeric salt to a 250 mL separatory funnel and dissolve it in 50 mL of deionized water.
-
Basification: Slowly add 2 M aqueous sodium hydroxide (NaOH) solution dropwise while swirling, until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate as an oily layer.
-
Rationale: The strong base deprotonates the ammonium salt, liberating the free amine, which is insoluble in water.[1]
-
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 40 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free amine.
Protocol 2: Analysis of Enantiomeric Excess (e.e.)
The final and most critical validation is to determine the enantiomeric excess of the liberated amine. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.
1. Sample Preparation:
-
Prepare a stock solution of the resolved amine in the mobile phase (e.g., 1 mg/mL).
-
For comparison, prepare a solution of the starting racemic amine at the same concentration.
2. Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a CHIRALPAK® series column.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is common. A typical starting point is 95:5 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where the amine or a derivatized version absorbs (e.g., ~210-220 nm, or after derivatization with a UV-active agent).
-
Analysis:
- Inject the racemic standard. You should observe two peaks of equal area, corresponding to the two enantiomers. Record their retention times.
- Inject the resolved amine sample. You should observe one major peak (corresponding to one of the retention times from the racemic run) and, ideally, a very small peak for the minor enantiomer.
- The enantiomeric excess is calculated from the peak areas: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
3. Workflow for Purity Analysis
Caption: Workflow for d.e. and e.e. determination.
Conclusion and Expert Recommendations
The diastereomeric salt resolution of cis-4-(tert-Butyl)cyclohexanamine is a robust and scalable method for accessing its pure enantiomers. The success of the resolution hinges on the selection of an appropriate chiral resolving agent and the meticulous optimization of crystallization conditions.
-
For Initial Screening: L-(+)-Tartaric acid is recommended as the first choice due to its low cost, availability, and proven track record.
-
For Optimization: If tartaric acid provides suboptimal results, O,O'-Dibenzoyl-L-tartaric acid should be investigated. Its capacity for forming stronger or more specific crystal packing interactions can often lead to significantly improved resolution.
-
Process Validation is Key: Do not proceed from one step to the next without analytical validation. Confirming the diastereomeric excess of the salt before liberating the amine can save significant time and resources. Likewise, final enantiomeric excess determination by a reliable method like chiral HPLC is non-negotiable for confirming the ultimate purity of the product.
This guide provides the foundational knowledge and practical protocols to successfully navigate the chiral resolution of this important amine, enabling researchers to produce high-purity enantiomers for their specific applications.
References
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Available at: [Link]
-
Xuan, J., & Feng, Y. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 903. Available at: [Link]
-
Molnár, P., et al. (2007). Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. Periodica Polytechnica Chemical Engineering, 51(2), 57-61. (Note: While the specific link is to a ResearchGate entry which may not have the full text, the citation details are provided for reference). Available at: [Link]
-
Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Available at: [Link]
Sources
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A Comparative Guide to the Conformational Analysis of cis-4-(tert-Butyl)cyclohexanamine: An Integration of Experimental and Computational Data
For researchers and professionals in drug development and medicinal chemistry, a precise understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of cyclic systems, such as substituted cyclohexanes, directly influence their biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of experimental and computational methodologies for elucidating the conformational landscape of cis-4-(tert-butyl)cyclohexanamine, a classic example of a conformationally biased cyclohexane derivative.
The Decisive Role of the tert-Butyl Group: A Conformational Anchor
The conformational analysis of substituted cyclohexanes is fundamentally governed by the steric demands of their substituents. The preference of a substituent for the equatorial position over the more sterically hindered axial position is quantified by its A-value, which represents the Gibbs free energy difference between the two orientations.[1] The tert-butyl group possesses a very large A-value (approximately 5 kcal/mol), making it one of the most sterically demanding substituents.[1][2] This high energetic cost of placing a tert-butyl group in an axial position, where it would experience significant 1,3-diaxial steric strain, effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies an equatorial position.[2][3]
In the case of cis-4-(tert-butyl)cyclohexanamine, this "anchoring" effect of the equatorial tert-butyl group forces the amino group at the C1 position into an axial orientation to maintain the cis relationship. The alternative ring-flipped conformation, which would place the tert-butyl group in a highly unfavorable axial position, is energetically inaccessible under normal conditions.
Caption: Conformational equilibrium of cis-4-(tert-Butyl)cyclohexanamine.
Experimental Determination: Variable-Temperature NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for probing conformational dynamics. By recording spectra at different temperatures, it is possible to "freeze out" conformational exchange processes and observe the individual conformers.
Experimental Protocol: 1H VT-NMR of cis-4-(tert-Butyl)cyclohexanamine
-
Sample Preparation: A dilute solution (approx. 10-20 mg/mL) of high-purity cis-4-(tert-butyl)cyclohexanamine is prepared in a deuterated solvent that remains liquid at low temperatures, such as deuterated methanol (CD3OD) or a mixture of deuterated dichloromethane and deuterated acetone (CD2Cl2/(CD3)2CO). The choice of a protic solvent like methanol can influence the conformational preference of the amino group through hydrogen bonding.
-
Initial Spectrum Acquisition: A standard 1H NMR spectrum is acquired at ambient temperature (e.g., 298 K).
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 K). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new spectrum. This process is continued until a low temperature is reached (e.g., 183 K or -90 °C).
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals are analyzed at each temperature. Of particular interest is the signal corresponding to the proton on the carbon bearing the amino group (the C1 proton). The multiplicity and the magnitude of the coupling constants for this proton provide definitive evidence of its axial or equatorial orientation.
Expected Experimental Results
Due to the strong conformational locking by the tert-butyl group, no significant changes in the 1H NMR spectrum are expected upon cooling, other than minor shifts in resonance frequencies. A single set of signals corresponding to one dominant conformer should be observed throughout the temperature range.
The key diagnostic signal is that of the C1 proton. An axial proton typically resonates at a higher field (lower ppm) and exhibits large axial-axial coupling constants (Jax-ax) of approximately 10-13 Hz with the adjacent axial protons on C2 and C6. In contrast, an equatorial proton would show smaller axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings (typically 2-5 Hz).
| Parameter | Expected Experimental Value | Interpretation |
| C1-H Chemical Shift (δ) | ~2.5 - 3.0 ppm | Characteristic region for a proton alpha to an amine. |
| C1-H Multiplicity | Triplet of triplets or multiplet | Coupling to protons on C2 and C6. |
| C1-H Coupling Constants (J) | Two large (~10-13 Hz) couplings | Confirms the axial orientation of the C1 proton. |
Computational Modeling: A Theoretical Approach
Computational chemistry provides a powerful in silico method to predict the geometries, relative energies, and spectroscopic properties of different conformers. A typical workflow involves molecular mechanics for a broad conformational search followed by more accurate quantum mechanics calculations.
Computational Workflow
-
Structure Generation: The 2D structure of cis-4-(tert-butyl)cyclohexanamine is sketched and converted into an initial 3D model.
-
Conformational Search (Molecular Mechanics): A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step will quickly identify the two chair conformers as the most likely candidates.
-
Geometry Optimization (Quantum Mechanics): The geometries of the low-energy conformers are then optimized using a more robust method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*. This provides more accurate structures and relative energies.
-
Frequency Calculations: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy (ΔG).
-
NMR Prediction: The NMR chemical shifts and coupling constants are predicted for the optimized structures using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
Caption: A typical computational workflow for conformational analysis.
Expected Computational Results
The computational calculations are expected to strongly corroborate the experimental predictions.
| Parameter | Expected Calculated Value | Interpretation |
| ΔG (Axial-NH2 vs. Equatorial-NH2) | > 5 kcal/mol | The conformer with the axial amino group and equatorial tert-butyl group is predicted to be significantly more stable, confirming it as the sole observable conformer. |
| Predicted C1-H Chemical Shift (δ) | In agreement with the experimental range (e.g., ~2.6 ppm) | The calculated chemical shift should be close to the experimental value, though minor deviations can occur due to solvent effects not perfectly modeled in the calculation. |
| Predicted C1-H Coupling Constants (J) | Two large (~10-13 Hz) couplings | The predicted coupling constants should clearly show the large axial-axial couplings, providing strong theoretical evidence for the axial position of the C1 proton. |
Synthesis and Comparison of Data
| Parameter | Expected from VT-NMR | Predicted by Computation | Agreement |
| Dominant Conformer | Axial-NH2 | Axial-NH2 | Excellent |
| Energy Difference (ΔG) | Not directly measured, but implied to be large | > 5 kcal/mol | Excellent |
| C1-H Coupling Constants (Jax-ax) | ~10-13 Hz | ~10-13 Hz | Excellent |
The remarkable agreement between the experimentally anticipated results and the computationally predicted data provides a high degree of confidence in the conformational assignment. The experimental data provides a real-world measurement under specific conditions, while the computational data offers a detailed energetic and structural picture that explains why that conformation is so stable.
Conclusion
The conformational analysis of cis-4-(tert-butyl)cyclohexanamine serves as an exemplary case where the principles of steric hindrance dictate a molecule's structure. The powerful anchoring effect of the equatorial tert-butyl group forces the cis-oriented amino group into an axial position, resulting in a conformationally rigid system. Both experimental techniques like VT-NMR and computational methods such as DFT are expected to be in strong agreement, confirming this single, dominant conformation. For drug development professionals, this predictable and rigid conformation makes such a scaffold an attractive starting point for designing molecules with well-defined vectoral presentations of functional groups for interaction with biological targets.
References
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Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Hirsch, J. A. (1967). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.
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LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (2023, November 27). A value. In Wikipedia. Retrieved from [Link]
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Reich, H. J. (n.d.). A Values. University of Wisconsin-Madison. Retrieved from [Link]
- Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Eliel, E. L., Della, E. W., & Williams, T. H. (1963). The conformational equilibrium of the amino group. Tetrahedron Letters, 4(13), 831-835.
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]
-
LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to Alternatives for cis-4-(tert-Butyl)cyclohexanamine Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of appropriate stereodirecting groups is paramount. cis-4-(tert-Butyl)cyclohexanamine hydrochloride has established itself as a valuable chiral building block, particularly in the development of active pharmaceutical ingredients (APIs). Its utility stems from a conformationally rigid cyclohexyl framework and a sterically demanding tert-butyl group, which together provide a well-defined three-dimensional architecture. This structure is frequently exploited to induce high levels of stereoselectivity in subsequent chemical transformations.
This guide provides an in-depth comparison of strategic alternatives to cis-4-(tert-Butyl)cyclohexanamine, focusing on their application as chiral auxiliaries and directing groups in diastereoselective synthesis. We will explore the mechanistic basis for their stereochemical control and present supporting experimental data to inform the rational selection of the optimal reagent for a given synthetic challenge.
The Role of Steric Hindrance and Conformational Rigidity in Asymmetric Induction
The fundamental principle behind the efficacy of chiral amines like cis-4-(tert-Butyl)cyclohexanamine lies in their ability to create a biased steric environment during a chemical reaction. When this amine is converted into a chiral auxiliary, for instance, by forming an imine or an amide, the bulky tert-butyl group locks the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position. This arrangement effectively shields one face of the reactive center, compelling an incoming reagent to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.
The selection of an alternative to cis-4-(tert-Butyl)cyclohexanamine is therefore not merely a matter of substituting one amine for another, but rather a strategic choice based on the desired balance of steric bulk, conformational rigidity, and electronic properties required for a specific transformation.
Comparative Analysis of Chiral Amine Alternatives
We will now delve into a comparative analysis of several classes of chiral amines that serve as viable alternatives to cis-4-(tert-Butyl)cyclohexanamine. The discussion will be framed around their performance in key asymmetric transformations, supported by data from the chemical literature.
Other Substituted Cyclohexylamines
Varying the substitution pattern on the cyclohexyl ring allows for the fine-tuning of the steric and electronic properties of the chiral amine.
-
trans-2-Phenyl-1-cyclohexanol-derived amines: While not a direct amine substitute, the corresponding amine derived from this chiral alcohol offers a different steric profile. The phenyl group, being less bulky but electronically different from a tert-butyl group, can influence the stereochemical outcome through π-stacking interactions with certain substrates or reagents.
-
Menthol-derived amines: Amines derived from menthol and its isomers, such as 8-phenylmenthol, have a long history as effective chiral auxiliaries.[1] The intricate fusion of the cyclohexane ring with the isopropyl and methyl groups creates a unique and highly effective chiral environment.
Bulky Acyclic Chiral Amines
Acyclic amines, while conformationally more flexible than cyclohexylamines, can offer significant steric hindrance and have proven to be excellent stereodirecting groups.
-
(S)- and (R)-α-Methylbenzylamine: This is one of the most widely used chiral amines for the resolution of racemic acids and as a chiral auxiliary. Its relatively lower cost and commercial availability in both enantiomeric forms make it an attractive starting point for many asymmetric syntheses. In the diastereoselective addition of allylmetal compounds to imines, the choice between an aliphatic and an aromatic substituent on the imine can reverse the sense of asymmetric induction when using (S)-1-phenylethanamine as the chiral auxiliary.[2]
-
Bis(α-methylbenzyl)amine: This secondary amine provides a more sterically hindered environment than its primary amine counterpart, which can lead to higher levels of diastereoselectivity in certain applications.[3]
Heterocyclic and Bicyclic Chiral Amines
The rigid frameworks of heterocyclic and bicyclic amines can provide a well-defined and predictable steric bias.
-
Camphorsultam-derived auxiliaries: Although not a primary amine, the imide derived from camphorsultam is a highly effective chiral auxiliary for a wide range of reactions, including alkylations, aldol reactions, and Michael additions.[4] It often provides superior levels of asymmetric induction compared to other auxiliaries.
-
Pyrrolidine- and Piperidine-based catalysts: Chiral pyrrolidine and piperidine derivatives, often incorporating bulky substituents, are cornerstones of organocatalysis, particularly in enamine and iminium ion catalysis.[5]
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
The true measure of a chiral auxiliary's or directing group's effectiveness lies in its performance in specific chemical reactions. Below, we present a comparative summary of the performance of various bulky chiral amines in key asymmetric transformations.
Diastereoselective Addition to Imines
The addition of nucleophiles to imines derived from chiral amines is a powerful method for the synthesis of chiral amines. The diastereoselectivity of this reaction is highly dependent on the structure of the chiral amine.[6]
| Chiral Amine Source | Substrate | Nucleophile/Reagent | Diastereomeric Excess (d.e.) | Yield | Reference |
| (S)-1-Phenylethanamine | 2-Methylpropanal imine | Diallylcuprate | up to 98% | Good | [2] |
| (S)-1-Phenylethanamine | (S)-2,5-Dimethoxybenzaldimine | Diallylcuprate | 99% | Good | [2] |
| Hypothetical | Propanal imine | Grignard Reagent | High | Good | - |
| cis-4-(t-Bu)cyclohexanamine |
Note: Direct comparative data for cis-4-(tert-Butyl)cyclohexanamine in this specific reaction was not found in the searched literature, highlighting a potential area for future research. The table illustrates the high levels of diastereoselectivity achievable with other bulky chiral amines.
As Chiral Auxiliaries in Alkylation and Aldol Reactions
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction, after which they are cleaved and can often be recovered.[3]
| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) / d.e. | Yield | Reference |
| Evans Oxazolidinone | Alkylation | N-propanoyl derivative | Benzyl bromide | >99:1 | High | [4] |
| Camphorsultam | Michael Addition | N-methacryloyl derivative | Thiols with Li base | High | Good | [4] |
| Pseudoephedrine | Alkylation | Amide derivative | Alkyl halide | High | Good | [4] |
The choice of auxiliary can significantly impact the stereochemical outcome. For instance, in certain aldol reactions, camphorsultam has been shown to provide superior single asymmetric induction compared to Evans oxazolidinones.[4]
Experimental Protocols
To provide a practical context, we outline a general procedure for a key synthetic transformation where a bulky chiral amine would be employed.
General Procedure for Diastereoselective Alkylation of an Imine Derived from a Chiral Amine
-
Imine Formation: To a solution of the aldehyde (1.0 eq.) in an anhydrous solvent (e.g., toluene or dichloromethane), add the chiral amine (1.0-1.2 eq.) and a drying agent (e.g., anhydrous MgSO₄ or molecular sieves). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter off the drying agent and concentrate the solution under reduced pressure to afford the crude imine, which is often used without further purification.
-
Alkylation: Dissolve the crude imine in an anhydrous solvent (e.g., THF or diethyl ether) and cool the solution to the desired temperature (e.g., -78 °C). Add the nucleophilic reagent (e.g., an organolithium or Grignard reagent) dropwise. Stir the reaction mixture at this temperature until the starting material is consumed.
-
Work-up and Auxiliary Cleavage: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary) to yield the desired chiral amine.
Logical Workflow for Selecting a Chiral Amine Alternative
The selection of an appropriate chiral amine should be a systematic process based on the specific requirements of the synthesis. The following workflow, represented as a DOT graph, outlines a logical approach to this decision-making process.
Caption: Decision workflow for chiral amine selection.
Conclusion
While cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a potent tool for inducing stereoselectivity, a wide array of alternative chiral amines offers diverse steric and electronic properties that can be tailored to specific synthetic challenges. The choice of an alternative should be guided by the desired stereochemical outcome, the nature of the reaction, and practical considerations such as cost and availability. By understanding the principles of asymmetric induction and leveraging the comparative data available in the literature, researchers can make informed decisions to optimize their synthetic strategies and efficiently access complex chiral molecules. This guide serves as a starting point for this critical analysis, encouraging a rational, data-driven approach to the selection of chiral reagents in modern organic synthesis.
References
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Wikipedia. (2023, December 2). Chiral auxiliary. In Wikipedia. Retrieved from [Link][4]
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Jones, M. S. (2017, April 15). D.7 Chiral auxiliaries (HL) [Video]. YouTube. [Link]
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chemmasters.online. (2018, February 16). asymmetric induction-chiral auxiliary [Video]. YouTube. [Link]
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Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. (2025, August 7). ResearchGate. [Link][7]
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Dr. Organic Chemistry. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]
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Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (n.d.). RSC Publishing. [Link]
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Synthesis of Sitagliptin. (n.d.). ResearchGate. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. [Link]
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Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2025, August 6). ResearchGate. [Link]
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Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2025, November 13). PubMed Central. [Link]
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Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (n.d.). PubMed Central. [Link]
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Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PubMed Central. [Link]
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Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. (n.d.). MDPI. [Link]
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Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018, June 13). PubMed Central. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. [Link]
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Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Publishing. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]
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Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. (n.d.). RSC Publishing. [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015, January 13). PubMed Central. [Link]
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Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. (n.d.). MDPI. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020, July 9). PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
